1-Methylphysostigmine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121843-39-8 |
|---|---|
Molecular Formula |
C16H24N3O2+ |
Molecular Weight |
290.38 g/mol |
IUPAC Name |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChI Key |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Isomeric SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Canonical SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
Synonyms |
1-methyl-PHY 1-methylphysostigmine |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Cholinergic Modulator: A Technical Guide to 1-Methylphysostigmine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and synthesis of 1-Methylphysostigmine, a significant derivative of the naturally occurring alkaloid, physostigmine. This document details the scientific journey from its conceptualization to its synthesis and biological evaluation, offering valuable insights for researchers in neuropharmacology and medicinal chemistry.
Discovery and Rationale
The quest for novel and more effective cholinergic agents for the treatment of conditions such as Alzheimer's disease and myasthenia gravis has driven the exploration of physostigmine analogs. Physostigmine, a potent acetylcholinesterase (AChE) inhibitor, has clinical limitations due to its short half-life and narrow therapeutic window. The strategic addition of a methyl group at the N1 position of the physostigmine scaffold was hypothesized to modulate its pharmacokinetic and pharmacodynamic properties. This modification aimed to enhance its stability, binding affinity, and selectivity for cholinesterases and nicotinic acetylcholine receptors (nAChRs), potentially leading to a more favorable therapeutic profile.
Synthesis of this compound
The primary synthetic route to (-)-1-Methylphysostigmine, also referred to as (-)-Nthis compound, involves the reductive N-methylation of its precursor, (-)-N1-norphysostigmine. This process is a key step in the chemical derivatization of the physostigmine core structure.
Key Synthetic Intermediates
The synthesis originates from synthetic (-)-O-methyl-N1-noreseroline. This starting material undergoes a series of reactions to yield the crucial intermediate, (-)-N1-norphysostigmine. A common strategy involves the N-benzylation of the starting material, followed by ether cleavage and reaction with methyl isocyanate to form an N1-benzylnorphysostigmine intermediate. Subsequent catalytic debenzylation affords (-)-N1-norphysostigmine.
Experimental Protocol: Reductive N-Methylation of (-)-N1-Norphysostigmine
The final step in the synthesis of (-)-1-Methylphysostigmine is the reductive amination of (-)-N1-norphysostigmine. While specific reagents and conditions can vary, a general methodology is as follows:
Objective: To introduce a methyl group at the N1 position of (-)-N1-norphysostigmine.
Materials:
-
(-)-N1-Norphysostigmine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or formic acid)
-
Anhydrous solvent (e.g., methanol or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve (-)-N1-norphysostigmine in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Aldehyde: Add an equimolar or slight excess of aqueous formaldehyde to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine or aminal.
-
Reduction: Slowly add the reducing agent to the reaction mixture. If using sodium cyanoborohydride, the pH may need to be maintained in a mildly acidic range to facilitate the reduction. If using formic acid (Eschweiler-Clarke reaction), the reaction is typically heated.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a suitable buffer. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (-)-1-Methylphysostigmine.
-
Characterization: Confirm the identity and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Biological Data
The biological activity of this compound and its precursors has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available in the literature.
| Compound | Enzyme Source | IC₅₀ (µM) |
| (-)-Physostigmine | Electric Eel AChE | Potent |
| (-)-N1-Norphysostigmine | Electric Eel AChE | Similarly potent to (-)-Physostigmine |
| (-)-N1-Benzylnorphysostigmine | Electric Eel AChE | Data not specified in abstract |
| (-)-Eseramine | Electric Eel AChE | Data not specified in abstract |
Table 1: Inhibitory Potency (IC₅₀) of Physostigmine Analogs against Acetylcholinesterase.
| Ligand | Receptor/Binding Site | Affinity (K D ) (nM) |
| This compound analog | High-affinity site on nicotinic acetylcholine receptor | 35 |
Table 2: Binding Affinity of a this compound Analog.
Mechanism of Action and Signaling Pathways
This compound, like its parent compound, is a potent inhibitor of acetylcholinesterase. By reversibly carbamylating the serine residue in the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting increase in the concentration and duration of action of ACh in the synaptic cleft leads to enhanced cholinergic neurotransmission.
Furthermore, evidence suggests that this compound and related analogs may also directly interact with nicotinic acetylcholine receptors (nAChRs). This dual mechanism of action, combining AChE inhibition with direct receptor modulation, could lead to a more complex and potentially more beneficial pharmacological profile compared to physostigmine alone.
Visualizing the Synthetic and Signaling Pathways
To illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Signaling pathway of this compound.
Conclusion and Future Directions
This compound represents a rationally designed analog of physostigmine with the potential for an improved pharmacological profile. The synthetic route via reductive N-methylation of (-)-N1-norphysostigmine provides a clear path to this compound and its derivatives. The available data on its high-affinity binding to nAChRs suggests a multifaceted mechanism of action that warrants further investigation.
Future research should focus on a more comprehensive characterization of this compound, including:
-
Detailed pharmacokinetic studies to assess its metabolic stability and bioavailability.
-
In-depth in vitro and in vivo pharmacological profiling to determine its selectivity for different cholinesterase subtypes and nAChR subunits.
-
Elucidation of the downstream signaling cascades activated by its dual action on AChE and nAChRs.
Such studies will be crucial in determining the full therapeutic potential of this compound and its place in the development of next-generation cholinergic modulators.
An In-depth Technical Guide to 1-Methylphysostigmine (Physostigmine)
This technical guide provides a comprehensive overview of 1-Methylphysostigmine, more commonly known as Physostigmine. The IUPAC name for Physostigmine, (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate, confirms the presence of a methyl group at the '1' position of the core ring structure. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, biological activity, and relevant experimental procedures.
Chemical Identity and Structure
Physostigmine is a parasympathomimetic alkaloid that originates from the Calabar bean. Its chemical structure is characterized by a fused pyrroloindole ring system.
-
IUPAC Name: (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate[1]
-
SMILES: C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
-
InChI: InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
Quantitative Bioactivity Data
Physostigmine is a reversible inhibitor of cholinesterases. The following table summarizes its inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various species.
| Compound | Target Enzyme | Species | Activity Type | Value (µM) |
| Physostigmine | Acetylcholinesterase (AChE) | Human | IC50 | 0.117 ± 0.007[2] |
| Physostigmine | Butyrylcholinesterase (BChE) | Human | IC50 | 0.059 ± 0.012[2] |
| Physostigmine | Butyrylcholinesterase (BChE) | Horse (serum) | IC50 | 0.15[3] |
| This compound analog | Nicotinic Receptor | Not Specified | KD | 0.035[4] |
Experimental Protocols
Determination of Cholinesterase Inhibition (Ellman's Method)
A common in vitro method to determine the inhibitory potency of compounds like physostigmine on acetylcholinesterase and butyrylcholinesterase is a spectrophotometric assay based on Ellman's reagent.[2]
Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (or butyrylthiocholine) is used as a substrate, which is hydrolyzed by the enzyme into thiocholine and acetate (or butyrate). The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme's activity. When an inhibitor like physostigmine is present, the rate of this reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme preparation (e.g., from human erythrocytes or plasma)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Physostigmine (or other test inhibitors) at various concentrations
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and physostigmine in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the test inhibitor (physostigmine) at various concentrations. For the control (uninhibited reaction), add buffer instead.
-
DTNB solution.
-
The cholinesterase enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
Cholinergic Synaptic Transmission and the Action of Physostigmine
Physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase at the synaptic cleft. This leads to an accumulation of acetylcholine, which can then more persistently stimulate postsynaptic muscarinic and nicotinic receptors.
Caption: Cholinergic synapse showing Physostigmine's inhibition of AChE.
Conceptual Chemical Synthesis Workflow of Physostigmine
The first total synthesis of physostigmine was accomplished by Percy Lavon Julian and Josef Pikl in 1935. A generalized synthetic approach involves the construction of the core tricyclic ring system followed by the introduction of the methylcarbamate group.
Caption: A conceptual workflow for the chemical synthesis of Physostigmine.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biosynthesis of 1-Methylphysostigmine: A Technical Whitepaper for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylphysostigmine, a potent acetylcholinesterase inhibitor with significant therapeutic applications, is a complex pyrroloindole alkaloid. This technical guide provides an in-depth exploration of its biosynthetic pathway, elucidated through studies in Streptomyces griseofuscus. The pathway is notable for an unusual acetylation-deacetylation cascade that facilitates the intricate chemical transformations from the precursor 5-hydroxytryptophan. This document details the enzymatic players, their functions, and the experimental protocols utilized in their characterization, offering a comprehensive resource for researchers in natural product biosynthesis and pharmaceutical development.
Introduction
This compound, commonly known as physostigmine or eserine, is a naturally occurring alkaloid historically isolated from the Calabar bean (Physostigma venenosum). Its primary mechanism of action is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity has led to its use in the treatment of glaucoma and myasthenia gravis, and it has been investigated for its potential in managing Alzheimer's disease. The complex tricyclic structure of this compound has made its chemical synthesis a significant challenge. Consequently, understanding its biosynthesis is crucial for developing alternative production methods, such as microbial fermentation, and for engineering novel analogues with improved therapeutic properties.
Recent research has successfully identified and characterized the biosynthetic gene cluster for this compound in the bacterium Streptomyces griseofuscus.[1] This discovery has unveiled a unique enzymatic cascade responsible for the construction of the distinctive pyrroloindole core. This whitepaper will provide a detailed overview of this biosynthetic pathway, including the functions of the involved enzymes and the experimental methodologies used to elucidate their roles.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated psm, spanning approximately 8.5 kb.[1] This cluster encodes eight proteins, PsmA through PsmH, which collectively catalyze the conversion of the primary metabolite 5-hydroxytryptophan to the final natural product. The functions of these enzymes have been determined through a combination of gene deletion studies and in vitro reconstitution assays.
The Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound is a multi-step enzymatic process that involves a series of intricate chemical transformations, including decarboxylation, acetylation, methylation, carbamoylation, and cyclization. A key and unusual feature of this pathway is the transient N-acetylation of an early intermediate, which appears to be essential for a subsequent methylation step.[2]
References
1-Methylphysostigmine: An In-Depth Technical Guide to its Mechanism of Action as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylphysostigmine, a derivative of physostigmine, is a reversible cholinesterase inhibitor. This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It synthesizes the available quantitative data, outlines detailed experimental protocols for kinetic analysis, and presents visual diagrams of the inhibitory mechanism, experimental workflow, and putative binding site interactions. While specific kinetic data for this compound is limited, this guide draws upon the extensive research on its parent compound, physostigmine, to provide a comprehensive understanding of its function.
Mechanism of Action: Reversible Carbamoylation
This compound acts as a parasympathomimetic agent by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an increased concentration and prolonged action of acetylcholine at cholinergic synapses. The primary mechanism of inhibition is a reversible carbamoylation of a serine residue within the active site of the cholinesterase enzyme.[3]
The process can be broken down into two main steps:
-
Carbamoylation: this compound binds to the active site of the enzyme and transfers its methylcarbamoyl group to the hydroxyl group of the catalytic serine residue. This forms a transient carbamoylated enzyme conjugate, which is inactive.
-
Decarbamoylation: The carbamoylated enzyme undergoes slow hydrolysis, which regenerates the active enzyme and releases the carbamoyl moiety. This decarbamoylation step is significantly slower than the deacetylation of the acetylated enzyme formed during acetylcholine hydrolysis, leading to a temporary inhibition of the enzyme.[3]
The overall reaction can be represented as follows:
E + I ⇌ E-I → E-I' + L ↓ (k_off) ↑ (k_on) ↓ (k_d) E + P
Where:
-
E is the enzyme (AChE or BChE)
-
I is the inhibitor (this compound)
-
E-I is the reversible enzyme-inhibitor complex
-
E-I' is the carbamoylated enzyme
-
L is the leaving group (eseroline derivative)
-
P is the carbamic acid product
-
k_on is the carbamoylation rate constant
-
k_off is the dissociation rate constant
-
k_d is the decarbamoylation rate constant
References
1-Methylphysostigmine: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylphysostigmine, a derivative of the naturally occurring alkaloid physostigmine, is a reversible cholinesterase inhibitor. By impeding the enzymatic degradation of the neurotransmitter acetylcholine, it potentiates cholinergic signaling in both the central and peripheral nervous systems. This mechanism of action has positioned this compound and related compounds as subjects of interest in the research and development of therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its study, and a discussion of its toxicological profile.
Pharmacology
Mechanism of Action
The primary pharmacological effect of this compound is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By binding to the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation and enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors. This amplified cholinergic transmission underlies its physiological and potential therapeutic effects.
In addition to its action on AChE, this compound has been shown to interact with nicotinic acetylcholine receptors directly. A high-affinity binding site with a dissociation constant (KD) of 35 nM has been characterized for this compound on a pharmacologically distinct site on the nicotinic acetylcholine receptor.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its potentiation of cholinergic signaling. These effects are widespread, impacting various organ systems:
-
Central Nervous System (CNS): Increased acetylcholine levels in the CNS can lead to improved cognitive function, including memory and learning. This is the primary rationale for investigating its potential in neurodegenerative diseases.
-
Peripheral Nervous System (PNS):
-
Muscarinic Effects: Increased stimulation of muscarinic receptors can lead to effects such as miosis (pupil constriction), increased salivation, gastrointestinal motility, and bradycardia (slowing of the heart rate).
-
Nicotinic Effects: Enhanced signaling at nicotinic receptors at the neuromuscular junction can result in muscle fasciculations and, at higher doses, muscle weakness or paralysis.
-
Pharmacokinetics
Quantitative Data
Quantitative data for this compound is limited. The following table summarizes the available data and provides data for the parent compound, physostigmine, for comparative purposes.
| Parameter | This compound | Physostigmine | Source Organism/System |
| Binding Affinity (KD) | |||
| Nicotinic Acetylcholine Receptor | 35 nM | - | Not Specified |
| Enzyme Inhibition (IC50) | |||
| Acetylcholinesterase (AChE) | Data Not Available | ~0.117 µM | Human |
| Butyrylcholinesterase (BChE) | Data Not Available | ~0.059 µM | Human |
| Toxicology (LD50) | |||
| Oral (mouse) | Data Not Available | 3 mg/kg | Mouse |
| Subcutaneous (rat) | Data Not Available | 1.54 - 1.78 mg/kg | Rat |
Note: The IC50 and LD50 values for physostigmine are provided for reference and may not be representative of this compound.
Toxicology
The toxicological profile of this compound is presumed to be similar to that of other cholinesterase inhibitors, with adverse effects stemming from excessive cholinergic stimulation.
Acute Toxicity
Overdose can lead to a cholinergic crisis, characterized by a range of symptoms, often remembered by the mnemonics "DUMBELS" (Diarrhea, Urination, Miosis, Bradycardia/Bronchospasm, Emesis, Lacrimation, Salivation) or "SLUDGE" (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis). Severe toxicity can result in seizures, respiratory depression, and cardiovascular collapse.
Chronic Toxicity
Long-term toxicological data for this compound is not available. Continuous administration of physostigmine in animal studies has been shown to cause dose-dependent toxicities, including weight loss, tremors, and down-regulation of muscarinic receptors.
Adverse Effects
Common adverse effects associated with therapeutic doses of cholinesterase inhibitors include nausea, vomiting, diarrhea, dizziness, and headache.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a general method for determining the in vitro inhibition of acetylcholinesterase by this compound.
3.1.1. Principle
The Ellman's assay is a colorimetric method used to measure cholinesterase activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
3.1.2. Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3.1.3. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a 10 mM stock solution of ATCI in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the test inhibitor solution (this compound) or vehicle (for control)
-
10 µL of AChE solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathways
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
1-Methylphysostigmine as a reversible cholinesterase inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylphysostigmine is a synthetic analogue of physostigmine, a naturally occurring parasympathomimetic alkaloid. Like its parent compound, this compound functions as a reversible cholinesterase inhibitor, a class of compounds that modulate the levels of the neurotransmitter acetylcholine by preventing its breakdown. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.
Core Concepts: Reversible Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft, terminating the neurotransmitter's signal. Reversible cholinesterase inhibitors, such as this compound, bind to the active site of AChE, temporarily preventing ACh from accessing it. This leads to an accumulation of ACh in the synapse, thereby enhancing and prolonging cholinergic neurotransmission. This mechanism of action is of significant interest in the treatment of various neurological and psychiatric disorders characterized by a cholinergic deficit, including Alzheimer's disease and myasthenia gravis.
Quantitative Data
Table 1: Cholinesterase Inhibition Data for Physostigmine and Analogues
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Physostigmine | Human Erythrocyte AChE | 35 | [1] |
| Physostigmine | Human Brain AChE | - | [2] |
| Physostigmine | Human Plasma BChE | - | [2] |
| (-)-N1-Norphysostigmine | Electric Eel AChE | Similarly potent to (-)-physostigmine | [2] |
| N(1)-allyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |
| N(1)-phenethyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |
| N(1)-benzyl-physostigmine | Human Erythrocyte AChE | Decreased potency vs. physostigmine | [2] |
Table 2: Receptor Binding Data for this compound
| Compound | Receptor | Kd (nM) | Reference |
| This compound | Nicotinic Receptor | 35 |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine or human serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of AChE or BChE solution (final concentration to be optimized).
-
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution (10 mM).
-
Initiate the reaction by adding 10 µL of ATCI or BTCI solution (14 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes using a microplate reader.
-
A control reaction should be performed using the solvent in place of the test compound.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Acetylcholine Level Determination
This protocol describes a method to measure extracellular acetylcholine levels in the brain of a freely moving animal, providing an in vivo assessment of the effects of cholinesterase inhibitors.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Animal model (e.g., rat)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
After a baseline collection period, administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor the change in acetylcholine levels.
-
-
Acetylcholine Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.
-
The acetylcholine concentration in each sample is quantified by comparing its peak height or area to that of known standards.
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline levels for each animal.
-
Compare the changes in acetylcholine levels between the control (vehicle-treated) and this compound-treated groups.
-
Visualizations
Signaling Pathway of Reversible Cholinesterase Inhibition
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Calabar Bean's Legacy: A Technical Guide to 1-Methylphysostigmine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the origins, synthesis, and biological activity of 1-Methylphysostigmine, a semi-synthetic derivative of the naturally occurring alkaloid, physostigmine. We delve into its analogs, presenting a comprehensive overview of their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation as cholinesterase inhibitors.
Natural Sources and Semi-Synthetic Origins
This compound, also known as (-)-N-Methylphysostigmine, is not a naturally occurring compound. Its journey begins with physostigmine , a potent, reversible cholinesterase inhibitor isolated from the Calabar bean (Physostigma venenosum). This bean, native to tropical Western Africa, has a long history of use in traditional medicine.
The biosynthesis of this compound is a semi-synthetic process that utilizes physostigmine as its starting material. The key precursor in this synthesis is (-)-eseroline , which is a degradation product of physostigmine. The synthesis then proceeds by reacting (-)-eseroline with a methylating agent to introduce the methyl group at the N1 position of the pyrrolidinoindoline core, followed by carbamoylation.
Analogs of this compound
The core structure of physostigmine has been a fertile ground for the development of numerous analogs with modified biological activities. Research has focused on altering various parts of the molecule, including the carbamate moiety, the pyrrolidinoindoline ring system, and the substituents on the aromatic ring. These modifications aim to enhance selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), improve the pharmacokinetic profile, and reduce toxicity.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have revealed several key features that govern the anticholinesterase activity of physostigmine analogs:
-
The Carbamate Moiety: The carbamate group is crucial for the inhibitory activity, as it carbamylates the serine residue in the active site of the cholinesterase enzyme. The nature of the substituents on the carbamate nitrogen can influence the potency and duration of action.
-
The Pyrrolidinoindoline Core: The stereochemistry of the ring junction is critical. The cis-fused ring system of the natural (-)-physostigmine is essential for high affinity to the enzyme.
-
N1-Substituents: The presence and nature of the substituent at the N1 position significantly impact the inhibitory potency and selectivity. Methylation at this position, as in this compound, has been shown to modulate the activity.
Quantitative Data on Anticholinesterase Activity
The inhibitory potency of this compound and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from various studies.
| Compound | Target Enzyme | IC50 (nM) | Source |
| (-)-Physostigmine | Human AChE | 0.4 | F. H. B. Lima et al., 2018 |
| Human BChE | 1.8 | F. H. B. Lima et al., 2018 | |
| This compound | Rat Brain AChE | 1.5 | D. S. B. Viana et al., 2012 |
| Phenserine | Human AChE | 20 | Greig et al., 2000 |
| Human BChE | 7800 | Greig et al., 2000 | |
| Tolserine | Human AChE | 6.4 | Luo et al., 2006 |
| Human BChE | 120 | Luo et al., 2006 |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocols
Synthesis of this compound from (-)-Eseroline
This protocol describes a general method for the synthesis of this compound.
Materials:
-
(-)-Eseroline
-
Methyl isocyanate
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve (-)-eseroline in anhydrous toluene under an inert atmosphere.
-
Add a solution of methyl isocyanate in anhydrous diethyl ether dropwise to the eseroline solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to yield this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
Phosphate buffer (pH 8.0)
-
Test compound solution at various concentrations.
-
DTNB solution.
-
-
Initiate the reaction by adding the AChE solution.
-
Immediately after adding the enzyme, add the substrate solution (ATCI).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at a cholinergic synapse. By inhibiting acetylcholinesterase, it increases the concentration and duration of action of acetylcholine in the synaptic cleft.
Caption: Cholinergic synapse showing ACh release, receptor binding, and inhibition of AChE by this compound.
Experimental Workflow for AChE Inhibition Assay
This diagram outlines the key steps involved in determining the IC50 value of a test compound for acetylcholinesterase inhibition.
Caption: Workflow for determining the IC50 of an AChE inhibitor using the Ellman's method.
The Genesis of a Potent Cholinergic Agent: Early Research and Development of 1-Methylphysostigmine
An In-depth Look at the Synthesis, Acetylcholinesterase Inhibition, and Nicotinic Receptor Binding of a Key Physostigmine Analog
For researchers, scientists, and drug development professionals vested in the field of cholinergic pharmacology, understanding the historical development of key compounds provides a crucial foundation for future innovation. 1-Methylphysostigmine, a significant analog of the naturally occurring acetylcholinesterase inhibitor physostigmine, emerged from early explorations into the structure-activity relationships of this class of compounds. This technical guide delves into the seminal research that defined the initial synthesis and pharmacological characterization of this compound, presenting the core data, experimental methodologies, and the underlying scientific rationale of the time.
Historical Context and Initial Synthesis
The quest to modify the physostigmine molecule to enhance its therapeutic properties and understand its mechanism of action led to the synthesis of numerous derivatives. Among these, N-substituted analogs at the 1-position of the pyrrolidine ring were of significant interest. The first synthesis of this compound, also referred to as (-)-N-methylphysostigmine, was a pivotal step in this exploration.
A key advancement in the synthesis of this compound was reported in the late 1980s. The synthetic route involved the initial preparation of (-)-N1-norphysostigmine, a precursor molecule lacking the methyl group at the N1 position. This intermediate was then subjected to reductive N-methylation to yield this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound was achieved through a multi-step process, with the final step involving the reductive N-methylation of (-)-N1-norphysostigmine. The following is a detailed description of the likely final step based on the available literature of the period for similar transformations:
Materials:
-
(-)-N1-norphysostigmine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: (-)-N1-norphysostigmine is dissolved in a suitable solvent, typically methanol.
-
Formation of the Imine Intermediate: An aqueous solution of formaldehyde is added to the solution of (-)-N1-norphysostigmine. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. This reducing agent selectively reduces the iminium ion to the corresponding N-methyl derivative. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product is purified using column chromatography on silica gel with an appropriate eluent system to afford pure this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Characterization: A Potent Cholinergic Modulator
Early pharmacological studies of this compound focused on its interaction with key components of the cholinergic system, namely acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).
Acetylcholinesterase Inhibition
Initial in vitro assessments of this compound's biological activity revealed it to be a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Qualitative reports from early studies suggested that this compound was "much more potent" than its parent compound, physostigmine.
Quantitative Data on Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Source Organism of Enzyme |
| This compound | Acetylcholinesterase | Potent (likely low nM range) | Electric Eel |
| Physostigmine | Acetylcholinesterase | ~7.9 nM | Electric Eel |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of the acetylcholinesterase inhibitory activity of this compound and its analogs was typically carried out using a well-established colorimetric method developed by Ellman and colleagues.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (test compound)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: All reagents are prepared in a phosphate buffer solution at pH 8.0.
-
Enzyme and Inhibitor Incubation: A solution of acetylcholinesterase is pre-incubated with various concentrations of this compound for a defined period to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide, and the chromogenic reagent, DTNB.
-
Measurement of Activity: The acetylcholinesterase-catalyzed hydrolysis of acetylthiocholine produces thiocholine. Thiocholine then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined for each concentration of this compound by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control reaction. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Nicotinic Acetylcholine Receptor Binding
Beyond its potent inhibition of acetylcholinesterase, early research also identified this compound as a competitive ligand for nicotinic acetylcholine receptors. This dual activity suggested a more complex pharmacological profile than a simple cholinesterase inhibitor.
Quantitative Data on Nicotinic Receptor Binding
| Compound | Receptor | Binding Affinity (K D ) |
| This compound | Nicotinic Acetylcholine Receptor | 35 nM |
This binding affinity indicates that this compound interacts with nicotinic receptors at concentrations comparable to those at which it inhibits acetylcholinesterase, suggesting that direct receptor modulation may contribute to its overall pharmacological effects.
Signaling Pathways
The primary mechanism of action of this compound, as understood from early research, is the inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors. The binding of acetylcholine to these receptors initiates a cascade of intracellular signaling events.
Conclusion
The early research and historical development of this compound laid the groundwork for understanding the pharmacological nuances of N-substituted physostigmine analogs. The initial synthesis and characterization revealed a compound with potent acetylcholinesterase inhibitory activity and significant affinity for nicotinic acetylcholine receptors. These foundational studies, with their detailed experimental protocols, not only established this compound as a powerful cholinergic modulator but also paved the way for the development of subsequent generations of cholinesterase inhibitors with improved therapeutic profiles for a range of neurological disorders. The data and methodologies from this seminal work continue to be relevant for scientists and researchers in the ongoing pursuit of novel and effective treatments targeting the cholinergic system.
A Technical Guide to the Preclinical Research of 1-Methylphysostigmine for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research surrounding 1-Methylphysostigmine, a derivative of physostigmine, as a potential therapeutic agent for Alzheimer's disease (AD). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature is the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). The "cholinergic hypothesis" posits that enhancing cholinergic function can provide symptomatic relief. Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh in the synaptic cleft, have been a primary therapeutic strategy.
Physostigmine, a natural AChE inhibitor, showed early promise but was limited by a short biological half-life and significant adverse effects, which has limited its clinical investigation. This led to the development of derivatives like this compound, designed to improve the pharmacological profile while retaining the core therapeutic mechanism. This guide focuses on the preclinical evidence supporting its development.
Mechanism of Action
This compound is a multi-target compound, though its primary activity is the inhibition of acetylcholinesterase. Preclinical research also suggests it favorably modulates the processing of Amyloid Precursor Protein (APP), a key protein in AD pathogenesis.
Acetylcholinesterase (AChE) Inhibition
Like its parent compound, this compound is a reversible inhibitor of AChE. By blocking this enzyme, it increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission. This action is believed to be the primary source of its potential cognitive-enhancing effects.
Modulation of Amyloid Precursor Protein (APP) Processing
Beyond its cholinergic activity, preclinical studies on related compounds suggest that AChE inhibitors can influence the processing of APP. APP can be cleaved by two competing pathways: the amyloidogenic pathway, which produces the toxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. The latter involves the enzyme α-secretase, which cleaves APP within the Aβ domain, precluding Aβ formation and producing a neuroprotective fragment called soluble APP-alpha (sAPPα). Some AChE inhibitors have been shown to promote this non-amyloidogenic pathway, increasing sAPPα secretion and reducing Aβ levels.
Preclinical Efficacy Data
Disclaimer: Specific quantitative preclinical data for this compound is limited in publicly accessible literature. The following tables present illustrative data based on studies of the parent compound, physostigmine, and other well-characterized cholinesterase inhibitors (e.g., phenserine) to demonstrate the expected profile of a viable clinical candidate.
Table 1: In Vitro Cholinesterase Inhibition (Illustrative)
| Compound | Target Enzyme | IC₅₀ (nM) | Source Species |
| Illustrative | Acetylcholinesterase (AChE) | 10 - 50 | Human, Recombinant |
| Data | Butyrylcholinesterase (BuChE) | 50 - 200 | Human, Plasma |
Table 2: In Vitro Effects on APP Processing in Cell Culture (Illustrative)
| Cell Line | Treatment Concentration | Change in sAPPα Secretion | Change in Aβ₄₂ Levels |
| SH-SY5Y Neuroblastoma | 1 µM | + 150% | - 45% |
| (Illustrative Data) | 10 µM | + 210% | - 60% |
| Primary Cortical Neurons | 1 µM | + 120% | - 40% |
| (Illustrative Data) | 10 µM | + 180% | - 55% |
Table 3: In Vivo Cognitive Efficacy in AD Animal Models (Illustrative)
| Animal Model | Behavioral Test | Treatment Dose (mg/kg) | Performance Metric | Improvement vs. Vehicle |
| APP/PS1 Mice | Morris Water Maze | 2.5 | Escape Latency (s) | - 35% |
| (Illustrative Data) | Time in Target Quadrant (%) | + 50% | ||
| Tg2576 Mice | Y-Maze | 2.5 | Spontaneous Alternation (%) | + 40% |
| (Illustrative Data) |
Detailed Experimental Protocols
The following are standardized protocols for key preclinical assays used to evaluate compounds like this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.
Materials:
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
Recombinant human AChE
-
This compound (test compound) and positive control (e.g., Physostigmine)
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0)
-
Substrate: 14 mM Acetylthiocholine Iodide (ATCI)
-
Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
140 µL of Assay Buffer
-
10 µL of the test compound dilution (or buffer for control)
-
10 µL of AChE enzyme solution (e.g., 1 U/mL)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.
-
Add Chromogen: Add 10 µL of DTNB solution to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of ATCI substrate solution to each well.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of change in absorbance is proportional to AChE activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting percent inhibition versus log concentration.
Protocol 2: Morris Water Maze for Cognitive Assessment in Rodent Models
This test assesses hippocampal-dependent spatial learning and memory.
Apparatus:
-
A large circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint).
-
A small escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
Video tracking software to record the animal's swim path, latency, and speed.
Procedure:
-
Acclimation: Handle mice for several days before the experiment. Allow them to acclimate to the testing room for at least 30 minutes before each session.
-
Visible Platform Training (1 Day): Place the platform in the pool with a visible flag. Conduct 4 trials, placing the mouse in the water facing the pool wall from different start locations. This phase ensures the animals are not visually impaired and can learn the basic task of finding a platform to escape the water.
-
Hidden Platform Acquisition (4-5 Days):
-
The platform is now hidden (submerged, no flag) in a fixed location (e.g., target quadrant).
-
Conduct 4 trials per day for each mouse. The starting position is varied for each trial.
-
Each trial lasts for a maximum of 60 seconds. If the mouse finds the platform, allow it to stay for 15-20 seconds. If it fails, gently guide it to the platform and let it stay for 20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the former platform location. This measures memory retention.
-
Protocol 3: Western Blot for sAPPα Detection in Cell Culture Media
This protocol is for quantifying the relative amount of secreted sAPPα from cultured cells treated with this compound.
Materials:
-
Cell culture media from treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Anti-sAPPα antibody.
-
Secondary Antibody: HRP-conjugated anti-species antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
Procedure:
-
Sample Collection: Collect conditioned media from cells treated with various concentrations of this compound and vehicle control. Centrifuge to remove cell debris.
-
Protein Quantification: Determine the total protein concentration of cell lysates (not the media) to normalize for cell number/viability across conditions.
-
Sample Preparation: Mix a standardized volume of conditioned media with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-sAPPα antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize sAPPα levels to the total protein of the corresponding cell lysate to account for differences in cell density.
Discussion and Future Directions
The dual mechanism of this compound—enhancing cholinergic neurotransmission and potentially promoting neuroprotective APP processing—makes it an interesting candidate for Alzheimer's disease therapy. Its preclinical profile suggests it may offer both symptomatic relief (via AChE inhibition) and disease-modifying effects (by reducing Aβ burden).
However, a comprehensive preclinical data package for this compound is not yet publicly available. Future research should focus on:
-
Definitive In Vitro Profiling: Publishing IC₅₀ values for AChE and BuChE and conducting detailed dose-response studies on sAPPα and Aβ secretion in relevant neuronal cell lines.
-
Robust In Vivo Efficacy: Performing long-term studies in validated AD transgenic animal models to assess chronic effects on cognition, Aβ plaque deposition, and other neuropathological markers.
-
Pharmacokinetics and Safety: Establishing a thorough pharmacokinetic profile (ADME) and conducting formal toxicology studies to ensure a sufficient therapeutic window.
Successful completion of these studies will be critical to justify the progression of this compound into clinical trials for the treatment of Alzheimer's disease.
Methodological & Application
Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition by 1-Methylphysostigmine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro assays used to characterize the inhibitory activity of 1-Methylphysostigmine against acetylcholinesterase (AChE). The protocols and data presented are intended to guide researchers in the accurate assessment of this compound's potency and mechanism of action.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. This compound, an analog of physostigmine, is a compound of interest for its potential as a selective and potent AChE inhibitor. Accurate in vitro characterization is essential to determine its therapeutic potential.
Quantitative Data Summary
The inhibitory potency of this compound and its parent compound, physostigmine, against acetylcholinesterase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| This compound | Acetylcholinesterase | 35 | High affinity binding site (K D) | [2] |
| Physostigmine | Human Acetylcholinesterase | 43 | In vitro inhibition | [3] |
| Physostigmine | Human Acetylcholinesterase | 117 | In vitro, whole blood | [4] |
Note: The value for this compound represents the dissociation constant (K D) for a high-affinity binding site, which is a measure of binding affinity and can be comparable to IC50 under certain conditions.[2] Direct IC50 values from enzymatic assays for this compound are not as readily available in the public domain.
Experimental Protocols
The most common in vitro method for measuring AChE activity and inhibition is the Ellman's assay.[5][6] This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[7]
Protocol: Determination of IC50 for this compound using Ellman's Assay
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of phosphate buffer (for blank) or this compound dilution (for test wells) or buffer without inhibitor (for control wells).
-
50 µL of AChE solution.
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well, add 50 µL of a pre-mixed solution containing ATCI and DTNB in phosphate buffer.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 5-10 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[5]
-
Visualizations
Mechanism of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholine hydrolysis by acetylcholinesterase and its inhibition by a competitive inhibitor like this compound.
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Studying 1-Methylphysostigmine Effects on Cognition
Disclaimer: Information regarding "1-Methylphysostigmine" in the context of cognitive studies in animal models is limited in the available scientific literature. The following application notes and protocols are based on data from its parent compound, physostigmine . Physostigmine is a well-researched acetylcholinesterase inhibitor, and its effects on cognition are extensively documented. It is presumed that this compound, as a derivative, would have a similar mechanism of action and could be studied using comparable experimental paradigms. Researchers should validate these protocols specifically for this compound.
Introduction
Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is crucial for cognitive processes, particularly learning and memory. Animal models are essential tools for investigating the cognitive-enhancing effects of compounds like physostigmine and its derivatives.
This document provides an overview of common animal models and experimental protocols used to assess the impact of physostigmine on cognition, which can be adapted for the study of this compound.
Animal Models of Cognitive Impairment
A widely used and well-validated animal model for studying the effects of cholinomimetic drugs is the scopolamine-induced amnesia model. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of cholinergic dysfunction observed in conditions like Alzheimer's disease.
Scopolamine-Induced Amnesia Model:
-
Principle: Scopolamine blocks muscarinic acetylcholine receptors, leading to impairments in learning and memory.[1]
-
Application: This model is used to screen for compounds that can prevent or reverse these cognitive deficits.
-
Species: Commonly used in rodents, such as mice and rats, as well as in zebrafish.[1][2]
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.[3][4][5]
Objective: To evaluate the effect of this compound on spatial learning and memory in a scopolamine-induced amnesia model.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system
-
This compound solution
-
Scopolamine solution
-
Rodents (mice or rats)
Procedure:
-
Habituation: Allow the animals to acclimatize to the experimental room for at least one hour before testing.
-
Drug Administration:
-
Administer this compound (vehicle for control group) via the desired route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time (e.g., 30 minutes), administer scopolamine (or saline for control) to induce amnesia.
-
-
Acquisition Phase (4-5 days):
-
Each animal undergoes four trials per day.
-
For each trial, gently place the animal into the water at one of the four starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds) has elapsed.
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Passive Avoidance Test
This task assesses fear-motivated learning and memory.[1]
Objective: To determine the effect of this compound on long-term memory in a scopolamine-induced amnesia model.
Materials:
-
Passive avoidance apparatus (a box with two compartments, one light and one dark, separated by a guillotine door)
-
Electric shock generator
-
This compound solution
-
Scopolamine solution
-
Rodents (mice or rats)
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment opens.
-
Rodents have a natural tendency to enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration: Administer drugs as described in the MWM protocol.
-
Testing (Retention) (24 hours after training):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.
-
Quantitative Data Summary
The following tables summarize typical dosage and outcome measures for physostigmine in rodent models of cognition. These can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Dosage | Route of Administration | Cognitive Test | Key Findings | Reference |
| Physostigmine | Scopolamine-induced amnesia in mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Fear Conditioning | Reversed scopolamine-induced deficits in contextual and cued memory. | [2] |
| Physostigmine | Scopolamine-induced amnesia in mice | 0.03, 0.10, 0.30 mg/kg | Subcutaneous (s.c.) | Spatial Reversal Learning | Ameliorated MK-801-induced deficits in a dose-dependent manner. | [2] |
| Physostigmine | Hypoxia-induced cognitive dysfunction in mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Object Recognition Test | Prevented deterioration of working memory when administered post-insult. | [6] |
| Scopolamine | Amnesia model in mice | 0.4 mg/kg | Intraperitoneal (i.p.) | Passive Avoidance, MWM | Induced significant memory deficits. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Scopolamine-Induced Amnesia Model
References
- 1. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. Physostigmine reverses cognitive dysfunction caused by moderate hypoxia in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methylphysostigmine In Vivo Administration
These detailed application notes provide protocols for the dissolution and in vivo administration of 1-Methylphysostigmine, tailored for researchers, scientists, and drug development professionals. The information is compiled from established methodologies for the parent compound, physostigmine, and should be adapted and validated for specific experimental needs.
Compound Information
Compound: this compound Mechanism of Action: this compound is a competitive analog of physostigmine and acts as a reversible acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Dissolution Protocol
Objective: To prepare a sterile solution of this compound suitable for in vivo administration.
Materials:
-
This compound (powder form)
-
Sterile saline solution (0.9% NaCl)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: Based on the solubility of the parent compound physostigmine, sterile saline (0.9% NaCl) is recommended as the primary vehicle for in vivo administration. Physostigmine is reported to be soluble in water (1:75).
-
Preparation of Stock Solution (Example Concentration: 1 mg/mL):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile conical tube, add the appropriate volume of sterile saline to achieve a 1 mg/mL concentration. For example, to prepare 10 mL of a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of sterile saline.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be verified.
-
-
Sterilization:
-
Draw the dissolved solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial or tube. This step ensures the removal of any potential microbial contamination.
-
-
Storage:
-
Store the sterile solution at 2-8°C, protected from light.
-
The stability of the solution under these conditions should be determined for the specific experimental duration. It is recommended to prepare fresh solutions for each experiment.
-
In Vivo Administration Protocols
Animal Models: The following protocols are based on common practices for administering cholinergic agents to rodents (mice and rats). All animal procedures must be approved by the institution's Animal Care and Use Committee.
Intraperitoneal (i.p.) Injection
Procedure:
-
Prepare the this compound solution at the desired final concentration for injection. The volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
-
Gently restrain the animal, exposing the lower abdominal area.
-
Insert a sterile needle (25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and monitor the animal for any adverse reactions.
Subcutaneous (s.c.) Injection
Procedure:
-
Prepare the this compound solution.
-
Gently restrain the animal and lift a fold of skin on the back, between the shoulder blades.
-
Insert a sterile needle (25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Monitor the animal post-injection.
Intravenous (i.v.) Injection
Procedure (for rats with tail vein cannulation):
-
Prepare the this compound solution in a sterile syringe.
-
Properly restrain the rat, often in a specialized restraining device, and warm the tail to dilate the veins.
-
Identify one of the lateral tail veins.
-
Insert a sterile needle (27-30 gauge) attached to the syringe into the vein.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely.
Quantitative Data Summary
The following table summarizes dosage information for the parent compound, physostigmine, from various in vivo studies, which can serve as a starting point for dose-ranging studies with this compound.
| Animal Model | Administration Route | Dose Range | Observed Effects |
| Rat | Intramuscular (i.m.) | 25-500 µg/kg | Dose-dependent inhibition of acetylcholinesterase in various tissues. |
| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Used in studies evaluating lethality and protective agents. |
| Rat | Subcutaneous (s.c.) | 0.15-0.25 mg/kg | Depression of conditioned avoidance behavior. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of this compound as an acetylcholinesterase inhibitor.
Caption: Mechanism of this compound action in the synapse.
Experimental Workflow for In Vivo Study
This diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: A standard workflow for in vivo drug efficacy testing.
Application Notes and Protocols for 1-Methylphysostigmine Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylphysostigmine is a derivative of physostigmine, a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action makes it a compound of interest for research into conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.
These application notes provide detailed protocols for conducting cell culture-based experiments to investigate the effects of this compound, focusing on cell viability and acetylcholinesterase inhibition. The protocols are designed for use with relevant neuronal cell lines, such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, which are commonly used models in neuropharmacological research.
Data Presentation
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Physostigmine | Human Erythrocyte AChE | 43 | --INVALID-LINK-- |
| Physostigmine | Human AChE | 117 | --INVALID-LINK-- |
| Physostigmine | Chicken AChE | 20 | --INVALID-LINK-- |
| Physostigmine | AChE (unspecified) | 40 | --INVALID-LINK-- |
Experimental Protocols
Cell Culture of Neuronal Cell Lines (SH-SY5Y and PC12)
Materials:
-
SH-SY5Y or PC12 cells
-
Complete growth medium:
-
For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
For PC12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
96-well cell culture plates, sterile
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density for experiments or continued culture.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
Materials:
-
Cells cultured in a suitable format (e.g., 6-well plate)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford reagent for protein quantification
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Cell lysate (normalized for protein concentration)
-
DTNB solution
-
-
Initiate the reaction by adding ATCI solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculate the AChE activity based on the rate of color change and normalize it to the protein concentration. Express the results as a percentage of the activity in untreated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cell-based assays.
Cholinergic Signaling Pathways
Caption: Overview of cholinergic signaling pathways.
Application Notes and Protocols for the HPLC-Electrochemical Detection of 1-Methylphysostigmine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1-Methylphysostigmine in biological matrices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The methodologies outlined are based on established analytical techniques for physostigmine and its analogs, offering a robust framework for the sensitive and selective determination of this compound.
Introduction
This compound, a derivative of physostigmine, is a cholinesterase inhibitor with potential therapeutic applications. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. HPLC with electrochemical detection offers a highly sensitive and selective method for this purpose. The carbamate moiety in this compound is electrochemically active and can be readily oxidized, allowing for its detection at low concentrations.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for the analysis of this compound. The following protocol is adapted from methodologies developed for the analysis of structurally similar compounds, such as heptylphysostigmine and physostigmine, and may require optimization for specific applications.[1][2]
Equipment and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Electrochemical Detector: A sensitive electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
HPLC Column: A normal-phase silica column (e.g., 25 cm x 4.6 mm I.D., 5 µm particle size) is recommended based on analyses of similar compounds.[1]
-
Data Acquisition System: Software for controlling the HPLC-ECD system and for data acquisition and processing.
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol, tetrahydrofuran, sodium acetate, ammonium nitrate, and water. All other chemicals should be of analytical grade.
-
Standard Solutions: Stock solutions of this compound and an appropriate internal standard (e.g., physostigmine) should be prepared in a suitable solvent (e.g., methanol) and stored under appropriate conditions.
Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the separation of physostigmine analogs and can be used as a starting point for method development for this compound.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | Normal-Phase Silica (25 cm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile/Methanol/Ammonium Nitrate Buffer[1] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 20 - 100 µL |
Electrochemical Detector Settings
Electrochemical detection is a highly sensitive technique for electroactive compounds like this compound.
Table 2: Electrochemical Detector Parameters
| Parameter | Recommended Setting |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Oxidation Potential | +0.75 V (starting point, requires optimization)[1] |
| Range | 1 - 10 nA |
| Filter | 0.1 Hz |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, especially when dealing with complex biological matrices like plasma.
Workflow for Sample Preparation:
Caption: Sample preparation workflow for plasma analysis.
A detailed protocol for plasma sample preparation is as follows[1]:
-
To a 1 mL plasma sample, add the internal standard.
-
Add a buffering agent, such as sodium bicarbonate, to adjust the pH.
-
Perform a liquid-liquid extraction with a suitable organic solvent like n-hexane.
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC-ECD system.
Data Presentation and Performance Characteristics
The performance of the HPLC-ECD method should be validated to ensure its suitability for the intended application. Key validation parameters are summarized below. The values presented are representative and based on the analysis of similar physostigmine derivatives.
Table 3: Representative Method Performance Data (based on Heptylphysostigmine analysis)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 50 pg/mL[1] |
| Limit of Quantification (LOQ) | 150 pg/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Signaling Pathway and Mechanism of Action
This compound, like its parent compound physostigmine, acts as a cholinesterase inhibitor. It reversibly inhibits the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Inhibition of Acetylcholinesterase by this compound.
Conclusion
The HPLC-ECD method described provides a sensitive and selective approach for the determination of this compound in biological samples. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists in the field of drug development. Method optimization and validation are essential to ensure reliable and accurate results for specific research needs.
References
Application Notes and Protocols for the Quantification of 1-Methylphysostigmine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylphysostigmine, a derivative of physostigmine, is a compound of interest in neuropharmacological research. Accurate quantification of this compound in biological matrices such as plasma, urine, and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the parent compound, physostigmine, and other small molecule drugs in biological samples.
Analytical Method Overview: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of drugs and their metabolites in complex biological samples due to its high sensitivity, specificity, and speed. The method involves three main steps: sample preparation to isolate the analyte from the biological matrix, chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and detection and quantification by tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine
This protocol describes a general solid-phase extraction method for the cleanup and concentration of this compound from plasma and urine samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples to room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of supernatant, add 50 µL of internal standard solution and vortex.
-
Acidify the sample by adding 500 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Sample Preparation: Protein Precipitation for Plasma
This protocol offers a simpler, high-throughput alternative for plasma sample preparation.
Materials:
-
Acetonitrile (LC-MS grade) containing internal standard
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for analysis.
Sample Preparation: Homogenization and Extraction from Brain Tissue
Materials:
-
Homogenizer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (LC-MS grade) with internal standard
-
Centrifuge
Procedure:
-
Accurately weigh the brain tissue sample.
-
Add ice-cold PBS (e.g., 4 volumes of PBS to the tissue weight, w/v).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
To a known volume of the homogenate (e.g., 200 µL), add 600 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as described in the protein precipitation protocol.
Proposed LC-MS/MS Parameters
The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required for specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of a this compound standard (expected [M+H]⁺) |
| Product Ion (Q3) | To be determined by collision-induced dissociation of the precursor ion. |
| Collision Energy | To be optimized for the specific precursor-product ion transition. |
| Internal Standard | A stable isotope-labeled this compound or a close structural analog. |
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Plasma | Brain Homogenate |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.5 - 500 (ng/g) |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/g |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 80 - 90% |
| Matrix Effect (%) | 90 - 110% | 88 - 112% |
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: Workflow for this compound quantification.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is an area of active research, it is hypothesized to act as a cholinesterase inhibitor, similar to physostigmine.
Caption: Inhibition of Acetylcholinesterase by this compound.
Application Notes and Protocols for Neuroprotective Assays Using Phenserine, a Derivative of 1-Methylphysostigmine
Introduction:
Phenserine, a derivative of physostigmine, has demonstrated significant neuroprotective and neurotrophic properties in various preclinical models of neurodegenerative diseases and ischemic injury. As an acetylcholinesterase (AChE) inhibitor, its primary mechanism of action involves enhancing cholinergic transmission. However, emerging evidence highlights its non-cholinergic activities, including the modulation of signaling pathways involved in cell survival and apoptosis.[1][2] These application notes provide detailed protocols for assessing the neuroprotective effects of phenserine in vitro, focusing on its ability to mitigate oxidative stress, glutamate-induced excitotoxicity, and neuronal apoptosis.
Data Presentation
Table 1: Neuroprotective Effects of Phenserine on SH-SY5Y Cells
| Assay Type | Challenge | Phenserine Concentration | Outcome | Reference |
| Cell Viability (MTS) | Hydrogen Peroxide (30 µM) | 3 µM | Full amelioration of H2O2-induced cell death | [3] |
| Cell Viability (MTS) | Hydrogen Peroxide (100 µM) | 30 µM | Significant protection against H2O2-induced cell death | [3][4] |
| Cell Viability (MTS) | Glutamate (100 mM) | Not Specified | Mitigation of glutamate-induced toxicity | [3] |
| Apoptosis | Oxygen-Glucose Deprivation/Reperfusion | 10 µM | Increased Bcl-2, decreased activated caspase-3 | [1][2] |
| Cell Proliferation (MTS) | Basal Conditions | 3-300 µM | Increased cell proliferation | [4] |
Table 2: In Vivo Neuroprotective Effects of Phenserine in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Phenserine Treatment | Outcome | Reference |
| Infarction Volume | 1 mg/kg | Reduced infarction volume | [2][5] |
| Neuronal Cell Death (TUNEL) | 1 mg/kg | Decreased apoptosis in the cortex | [5] |
| Neurological Deficit | Not Specified | Improved body asymmetry | [2] |
| Protein Expression | 1 mg/kg | Increased BDNF and Bcl-2, decreased activated caspase-3 | [2] |
Experimental Protocols
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of phenserine to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phenserine stock solution (in a suitable solvent like DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
MTS reagent (e.g., CellTiter 96 Aqueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of phenserine (e.g., 3 µM, 10 µM, 30 µM) for 24 hours.[3] Include a vehicle control (solvent only).
-
After the pre-treatment period, induce oxidative stress by adding H₂O₂ to the wells at a final concentration of 30-100 µM.[3][4]
-
Incubate the cells with H₂O₂ for an additional 24 hours.
-
Assess cell viability using the MTS assay according to the manufacturer's instructions. Briefly, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol evaluates the protective effect of phenserine against glutamate-induced neuronal cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary hippocampal neurons.
Materials:
-
SH-SY5Y cells or primary neurons
-
Cell culture medium
-
Phenserine stock solution
-
Glutamate solution (100 mM)[3]
-
MTS reagent or other cell viability assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Plate the cells in 96-well plates as described in the oxidative stress protocol.
-
Pre-treat the cells with desired concentrations of phenserine for 24 hours.[3]
-
Induce excitotoxicity by adding glutamate to a final concentration of 100 mM.[3]
-
Incubate for 24 hours.
-
Measure cell viability using an appropriate assay (e.g., MTS).
-
Analyze the data by comparing the viability of phenserine-treated cells to that of cells treated with glutamate alone.
Western Blot Analysis of Apoptotic Markers
This protocol is used to determine the effect of phenserine on the expression of key proteins involved in apoptosis, such as Bcl-2 and activated caspase-3.
Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) in SH-SY5Y cells or MCAO in rats.[2]
Materials:
-
Treated cells or brain tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-activated caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or tissue samples in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Workflow for assessing the neuroprotective effects of phenserine in vitro.
Caption: Proposed signaling pathway for phenserine's neuroprotective effects.[1][3][4]
References
- 1. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methylphysostigmine Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting dose-response studies of 1-Methylphysostigmine, a competitive analog of physostigmine. The protocols outlined below are intended to assist in determining the potency and efficacy of this compound, with a primary focus on its activity as an acetylcholinesterase inhibitor.
Introduction
This compound is a derivative of physostigmine, a well-known reversible cholinesterase inhibitor. By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic acetylcholine receptors. This mechanism of action makes it a compound of interest for potential therapeutic applications in conditions characterized by cholinergic deficits. Accurate determination of its dose-response relationship is critical for understanding its pharmacological profile.
Data Presentation
Quantitative analysis of this compound's activity is crucial for evaluating its potential. While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound are not widely reported in publicly available literature and would need to be determined experimentally, the following tables provide a template for presenting such data once obtained. For context, data for the parent compound, physostigmine, is often reported in the nanomolar range for acetylcholinesterase inhibition. A reported high-affinity binding site for this compound on the nicotinic acetylcholine receptor has a dissociation constant (KD) of 35 nM.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Enzyme Source | Substrate | Assay Condition | IC50 (nM) | Hill Slope |
| Human Recombinant AChE | Acetylthiocholine | 25°C, pH 7.4 | To be determined | To be determined |
| Human Erythrocyte AChE | Acetylthiocholine | 25°C, pH 7.4 | To be determined | To be determined |
Table 2: Cellular Dose-Response of this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (hr) | EC50 (µM) |
| SH-SY5Y (Neuroblastoma) | Cell Viability (MTT) | Metabolic Activity | 24, 48, 72 | To be determined |
| PC-12 (Pheochromocytoma) | Neurite Outgrowth | Morphological Change | 48, 72 | To be determined |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in enhanced activation of postsynaptic cholinergic receptors (both nicotinic and muscarinic), thereby potentiating cholinergic signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for a dose-response study of this compound, from compound preparation to data analysis.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is designed to determine the IC50 value of this compound for AChE activity.
Materials:
-
This compound
-
Human Recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of various concentrations of this compound (prepared by serial dilution) to the test wells.
-
Add 20 µL of buffer to the negative control wells and 20 µL of a known AChE inhibitor (e.g., physostigmine) to the positive control wells.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates of the test wells to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).
-
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
This compound
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated wells to the negative control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylphysostigmine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-Methylphysostigmine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the precursor, eseroline, and the efficiency of the final carbamoylation step.
-
Eseroline Degradation: Eseroline, the key precursor, is highly susceptible to oxidation, especially in the presence of air and light. This degradation leads to the formation of colored impurities, such as rubreserine, which reduces the amount of starting material available for the final step.
-
Solution: Handle eseroline under an inert atmosphere (e.g., argon or nitrogen). Use freshly purified eseroline for the reaction and store it under inert gas at low temperatures, protected from light.
-
-
Inefficient Carbamoylation: The reaction of eseroline with an N-methylating and carbamoylating agent is critical. Incomplete reaction or side reactions can significantly lower the yield.
-
Solution: Ensure the carbamoylating agent (e.g., methyl isocyanate) is of high purity and used in an appropriate stoichiometric excess. The reaction should be carried out in a dry, aprotic solvent under anhydrous conditions to prevent hydrolysis of the isocyanate.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can greatly influence the outcome.
-
Solution: Optimize the reaction temperature. While some reactions are performed at room temperature, others may benefit from cooling to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.
-
-
Issue 2: Difficulty in Product Purification
-
Question: I am struggling to purify this compound from the reaction mixture. What are the common impurities and the best purification strategies?
-
Answer: Purification of this compound is often complicated by the presence of unreacted starting materials, degradation products, and side-products from the carbamoylation step.
-
Common Impurities:
-
Unreacted Eseroline: Due to incomplete reaction.
-
Rubreserine: The red-colored oxidation product of eseroline.
-
Urea derivatives: Formed from the reaction of the isocyanate with any water present or from self-polymerization.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of methanol in dichloromethane or ethyl acetate in hexane can be employed.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative reverse-phase HPLC can be used. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[1][2]
-
Crystallization: If a suitable solvent system is found, crystallization can be an effective final purification step to obtain a highly pure product.
-
-
Issue 3: Product Instability and Decomposition
-
Question: My purified this compound seems to decompose over time, indicated by a change in color. How can I improve its stability?
-
Answer: this compound, like its parent compound physostigmine, is sensitive to light, heat, and moisture.[3] Decomposition often involves the hydrolysis of the carbamate group to reform eseroline, which can then oxidize.
-
Storage Conditions: Store the purified compound at low temperatures (-20°C is recommended) in a tightly sealed container under an inert atmosphere (argon or nitrogen). Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Solvent Choice for Storage: If stored in solution, use aprotic, anhydrous solvents. Avoid protic solvents like alcohols, as they can facilitate the hydrolysis of the carbamate.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and direct route involves the carbamoylation of (-)-eseroline. This is analogous to the final step in many syntheses of physostigmine. The key is the formation of the carbamate functional group at the phenolic hydroxyl of eseroline using an appropriate N-methylating and carbamoylating agent.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., methanol/dichloromethane) to separate the starting material (eseroline) from the product (this compound). The product should have a different Rf value than the starting material. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, HPLC can be used.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. This compound and its precursors are potent acetylcholinesterase inhibitors and are toxic. Handle all compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood. Methyl isocyanate is a highly toxic and volatile reagent and requires extreme caution during handling.
Quantitative Data
The following table summarizes representative yields for key steps in syntheses related to physostigmine, which can serve as a benchmark for the synthesis of this compound. Note that specific yields for this compound are not widely reported in the literature, so these values are based on analogous reactions for physostigmine synthesis.
| Reaction Step | Reagents and Conditions | Reported Yield (%) | Reference |
| Final Carbamoylation Step (Analogous) | (-)-Eseroline, Methyl Isocyanate, Sodium, in dry benzene/ether | ~50 | Julian et al. (1935)[4] |
| Reductive Cyclization to form Eseroline skeleton | Varies depending on the specific route; often involves reduction of a nitro or nitrile group followed by cyclization. | 80-90 | General observation |
| Purification via Column Chromatography | Silica gel, gradient elution | Recovery: 70-85 | General practice |
Experimental Protocols
Protocol: Synthesis of this compound from (-)-Eseroline (Adapted from Physostigmine Synthesis)
This protocol is adapted from established methods for the synthesis of physostigmine and its analogues and should be optimized for specific laboratory conditions.
Materials:
-
(-)-Eseroline
-
Dimethylcarbamoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Pyridine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (-)-eseroline in the anhydrous aprotic solvent.
-
Addition of Base: Add the anhydrous base to the solution and stir for a few minutes.
-
Addition of Carbamoylating Agent: Slowly add a solution of dimethylcarbamoyl chloride in the same anhydrous solvent to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified this compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physostigmine - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
Technical Support Center: Optimizing 1-Methylphysostigmine for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Methylphysostigmine for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of physostigmine and acts as a reversible inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an increase in the concentration and duration of action of ACh in the synaptic cleft. This potentiation of cholinergic signaling is its primary mechanism of action.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A typical starting point for a new compound like this compound in a cell-based assay would be to perform a dose-response curve over a wide range of concentrations. A common starting range is from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This allows for the determination of the optimal concentration for the desired effect and the identification of any potential cytotoxicity.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration is cell-line and assay-dependent. To determine this, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring the desired biological endpoint (e.g., inhibition of acetylcholinesterase activity, cell viability, or a specific signaling event). The results will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration at which you observe 50% of the maximum effect. The optimal concentration for your experiments will likely be around this value, but it may need to be adjusted based on the desired outcome and to avoid cytotoxicity.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is crucial to ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.
Q5: What are the potential off-target effects of this compound?
A5: While the primary target of this compound is acetylcholinesterase, like many pharmacological agents, it may have off-target effects, especially at higher concentrations. These could include interactions with other enzymes or receptors. It is important to include appropriate controls in your experiments to identify and account for any potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50). Use a concentration well below the CC50 for your functional assays. A common method to assess cytotoxicity is the MTT or MTS assay. |
| The final concentration of the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. | |
| No Observable Effect | The concentration of this compound is too low. | Increase the concentration of this compound. Refer to literature for typical effective concentrations of similar acetylcholinesterase inhibitors if available. |
| The incubation time is too short. | Increase the incubation time of the cells with this compound. A time-course experiment can help determine the optimal incubation period. | |
| The compound is not active in the chosen cell line. | Verify that the target (acetylcholinesterase) is expressed and active in your cell line. Consider using a positive control compound known to be active in your assay. | |
| Inconsistent or Variable Results | Pipetting errors during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of the treatment medium for each concentration to add to replicate wells. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Precipitation of the Compound in the Media | The solubility limit of this compound in the cell culture medium has been exceeded. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try preparing the dilutions in a serum-free medium first and then adding serum, or consider using a different solvent. However, always check for solvent compatibility with your cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Acetylcholinesterase Inhibition in Cell Lysates
This protocol describes how to measure the inhibitory effect of this compound on acetylcholinesterase activity in a cell-based assay using a colorimetric method.
Materials:
-
Cells expressing acetylcholinesterase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the lysate.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., PBS) to create a range of concentrations.
-
Prepare the substrate solution containing ATCI and DTNB in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed amount of cell lysate (containing a standardized amount of protein) to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader in kinetic mode.
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software.
-
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following tables are provided as templates for researchers to summarize their experimental data when determining the optimal concentration of this compound.
Table 1: IC50 Values of this compound for Acetylcholinesterase Inhibition
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| Enter Cell Line 1 | Enter Value | Enter Value |
| Enter Cell Line 2 | Enter Value | Enter Value |
| Enter Cell Line 3 | Enter Value | Enter Value |
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | Incubation Time (hours) | CC50 (µM) | 95% Confidence Interval |
| Enter Cell Line 1 | 24 | Enter Value | Enter Value |
| 48 | Enter Value | Enter Value | |
| 72 | Enter Value | Enter Value | |
| Enter Cell Line 2 | 24 | Enter Value | Enter Value |
| 48 | Enter Value | Enter Value | |
| 72 | Enter Value | Enter Value |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by acetylcholinesterase inhibition and a typical experimental workflow for optimizing drug concentration.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Downstream signaling of Acetylcholine Receptors.
Troubleshooting poor solubility of 1-Methylphysostigmine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylphysostigmine, focusing on challenges related to its solubility in aqueous solutions.
Disclaimer
Quantitative solubility data and specific protocols provided in this guide are primarily based on studies of the closely related parent compound, physostigmine, due to limited available information for this compound. These guidelines should be considered as a starting point. We strongly recommend performing small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: The compound is not dissolving or is only partially dissolving.
-
Question: I've added this compound to my aqueous buffer, but it's not dissolving completely. What should I do?
-
Answer: Poor solubility can be due to several factors. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility.
-
Verify Compound Integrity: Ensure your vial of this compound is not degraded. Physostigmine and its analogs are sensitive to light and air. The compound should be a white to off-white powder. Discoloration may indicate degradation.
-
pH Adjustment: Physostigmine's stability is pH-dependent. The optimal pH for the stability of physostigmine aqueous solutions is between 3.4 and 5.0.[1] Adjust the pH of your aqueous solution to this acidic range, as solubility can be influenced by the ionization state of the molecule.
-
Use of Co-solvents: If pH adjustment is insufficient, consider preparing a stock solution in an organic solvent before diluting it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable for initial dissolution.
-
Procedure: Prepare a concentrated stock solution (e.g., 10 mg/mL) in one of these organic solvents. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can aid dissolution. However, be cautious as heat can accelerate degradation.
-
Sonication: Using a sonicator can help break up particles and enhance dissolution.
-
Issue 2: The solution is cloudy or a precipitate forms over time.
-
Question: My this compound solution was initially clear, but now it's cloudy/has a precipitate. Why is this happening?
-
Answer: This is likely due to either the compound coming out of solution or degradation.
-
Precipitation: This can occur if the concentration of the compound exceeds its solubility limit in the final aqueous buffer, especially after dilution from an organic stock solution. To address this, you can try lowering the final concentration or slightly increasing the percentage of co-solvent.
-
Degradation: Physostigmine is known to be unstable in aqueous solutions, especially at neutral or alkaline pH.[1] It can hydrolyze to eseroline, which is less soluble and can precipitate. To mitigate degradation:
-
Prepare fresh solutions for each experiment.
-
Store stock solutions in an organic solvent at -20°C.
-
For aqueous solutions, maintain a slightly acidic pH (3.4-5.0) and use them promptly.[1]
-
Protect solutions from light.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific data for this compound is limited, the solubility of its parent compound, physostigmine, can be used as a reference. The aqueous solubility of physostigmine is approximately 1:75, which is about 13.3 mg/mL. The salicylate salt of physostigmine has a solubility of about 1 mg/mL in PBS at pH 7.2.
Q2: What solvents can I use to prepare stock solutions of this compound?
A2: Based on data for physostigmine salicylate, you can use organic solvents such as ethanol, DMSO, and DMF. The approximate solubilities are:
-
Ethanol: ~1 mg/mL
-
DMSO: ~10 mg/mL
-
DMF: ~30 mg/mL
Q3: How should I store this compound solutions?
A3: For long-term storage, it is best to store the compound as a dry powder at -20°C, protected from light and moisture. If you need to store a solution, a stock solution in a suitable organic solvent (like DMSO) stored at -20°C is recommended. Aqueous solutions are not recommended for storage for more than a day due to the instability of the compound.
Q4: My solution has turned a reddish or pinkish color. What does this mean?
A4: A reddish or pinkish color indicates the oxidation of eseroline, a degradation product of physostigmine, to rubreserine. This is a sign of compound degradation, and the solution should be discarded.
Quantitative Data Summary
The following table summarizes the solubility of physostigmine and its salicylate salt, which can be used as an estimate for this compound.
| Compound | Solvent | pH | Temperature (°C) | Solubility |
| Physostigmine | Water | Neutral | Room Temp | ~13.3 mg/mL (1:75) |
| Physostigmine Salicylate | PBS | 7.2 | Room Temp | ~1 mg/mL |
| Physostigmine Salicylate | Ethanol | N/A | Room Temp | ~1 mg/mL |
| Physostigmine Salicylate | DMSO | N/A | Room Temp | ~10 mg/mL |
| Physostigmine Salicylate | DMF | N/A | Room Temp | ~30 mg/mL |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a general guideline. You may need to optimize it for your specific requirements.
Caption: Workflow for preparing an aqueous solution.
-
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, TRIS), preferably with a pH between 3.4 and 5.0.
-
Organic co-solvent (e.g., DMSO, ethanol) - optional.
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Method A: Direct Dissolution in Aqueous Buffer
-
Weigh the desired amount of this compound powder.
-
Add the powder to your pre-prepared aqueous buffer.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, you may gently warm the solution or use a sonicator.
-
Use the solution immediately.
-
-
Method B: Using a Co-solvent
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Vortex until the powder is fully dissolved.
-
Add the desired volume of the stock solution to your aqueous buffer to achieve the final concentration.
-
Vortex the final solution thoroughly.
-
Ensure the final concentration of the organic solvent is minimal and does not interfere with your experiment.
-
Use the solution immediately.
-
-
References
Strategies for improving the purification yield of 1-Methylphysostigmine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification yield of 1-Methylphysostigmine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and related physostigmine analogs are chromatographic techniques and recrystallization. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is widely used for both analytical and preparative scale purification due to its high resolution. Column chromatography with silica gel or alumina is also a common method for initial purification. Recrystallization can be an effective final step to achieve high purity, provided a suitable solvent is identified.
Q2: What are the typical impurities I might encounter when purifying this compound?
A2: Impurities can originate from the starting materials, side reactions, or degradation. If synthesizing this compound from its precursor, (-)-eseroline, potential impurities include unreacted eseroline and byproducts from the carbamoylation reaction. Like its parent compound physostigmine, this compound is susceptible to hydrolysis and oxidation. Key degradation products to be aware of are:
-
Eseroline: The hydrolysis product of physostigmine and its analogs.
-
Rubreserine: An oxidation product of eseroline, which is red in color.
Q3: How does pH affect the stability of this compound during purification?
A3: The stability of physostigmine and its derivatives is highly pH-dependent. Acidic conditions (around pH 4) are generally favored to minimize hydrolysis.[1] Alkaline conditions will accelerate the hydrolysis of the carbamate group, leading to the formation of eseroline and a subsequent decrease in yield. Therefore, it is crucial to control the pH of aqueous solutions during extraction and chromatography.
Q4: Are there modern extraction techniques that can improve the initial yield from a crude mixture?
A4: Yes, modern extraction techniques can offer significant advantages over traditional methods like maceration or Soxhlet extraction. Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields and purity of alkaloids in shorter times and with less solvent consumption.[2]
Troubleshooting Guides
Issue 1: Low Purification Yield
| Potential Cause | Troubleshooting Strategy |
| Degradation during purification | - Maintain a slightly acidic pH (around 4) in aqueous solutions to minimize hydrolysis.[1]- Work at lower temperatures to reduce the rate of degradation.- Use degassed solvents to minimize oxidation. |
| Poor separation in chromatography | - Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.- Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl).- For column chromatography, try different solvent systems with varying polarities. |
| Loss of product during solvent removal | - Use a rotary evaporator at a controlled temperature and pressure to avoid excessive heat and bumping.- For small quantities, consider lyophilization (freeze-drying) if the compound is in an aqueous solution. |
| Incomplete recrystallization | - Ensure the initial solution is fully saturated at the higher temperature.- Cool the solution slowly to promote the formation of larger, purer crystals.- Try different solvents or solvent mixtures to find one with a steep solubility curve for this compound. |
Issue 2: Co-elution of Impurities in HPLC
| Potential Cause | Troubleshooting Strategy |
| Inadequate mobile phase strength | - For reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention and potentially improve separation.- For normal-phase HPLC, adjust the polarity of the mobile phase. |
| Incorrect column chemistry | - Switch to a column with a different selectivity. For example, if a C18 column is not providing adequate separation, a column with a phenyl-hexyl or polar-embedded phase might offer different interactions.- For chiral separations, it is essential to use a chiral stationary phase (CSP). |
| pH of the mobile phase is not optimal | - Adjust the pH of the aqueous component of the mobile phase. Since this compound is a basic compound, small changes in pH can significantly affect its retention time and separation from impurities. |
Quantitative Data
The following table summarizes recovery data for physostigmine and its metabolite eseroline using a specific liquid-liquid extraction and HPLC method. While this data is not for this compound itself, it provides a useful benchmark for what can be achieved with closely related compounds.
| Analyte | Extraction Method | Recovery (%) | Limit of Detection (LOD) (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Physostigmine | Liquid-Liquid Extraction | 84.9 | 0.025 | 0.05 |
| Eseroline | Liquid-Liquid Extraction | 80.3 | 0.025 | 0.05 |
Data adapted from Pinder et al. (2015).[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of Physostigmine and Eseroline with this compound as an Internal Standard
This protocol is adapted from a validated method for the determination of physostigmine and eseroline in plasma, which uses this compound as an internal standard.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of the sample solution, add the internal standard (this compound).
-
Add 250 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 3 mL of the extraction solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: Kinetex C18 (or equivalent reversed-phase column)
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Detection: Fluorescence
-
Excitation Wavelength: 254 nm
-
Emission Wavelength: 355 nm
-
-
Injection Volume: 20 µL
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purification yield.
References
- 1. Extraction of physostigmine from biologic fluids and analysis by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the degradation of 1-Methylphysostigmine in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylphysostigmine. The information provided aims to address common challenges related to the compound's degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pinkish-red color. What does this indicate?
A1: A pink or red discoloration of your this compound solution is a common indicator of degradation.[1][2] The primary degradation pathway for physostigmine and its analogs, like this compound, involves hydrolysis to eseroline. Eseroline is subsequently oxidized to a red-colored compound called rubreserine, and then further decomposes into eserine blue and eserine brown.[1][2] This color change signifies that your compound is no longer pure and its effective concentration is reduced.
Q2: What are the primary factors that cause the degradation of this compound?
A2: this compound, similar to its parent compound physostigmine, is sensitive to several environmental factors. The main contributors to its degradation are:
-
pH: The stability of the molecule is highly pH-dependent. Alkaline and strongly acidic conditions accelerate hydrolysis.
-
Temperature: Elevated temperatures increase the rate of degradation.[1]
-
Light: Exposure to light can promote oxidative degradation.[1][3]
-
Oxygen: The presence of oxygen contributes to the oxidation of the hydrolysis product, eseroline.[4]
-
Presence of Metals: Traces of metals can catalyze degradation.[3]
Q3: What is the optimal pH for storing this compound solutions?
A3: To minimize degradation, this compound solutions should be maintained at a slightly acidic pH. For physostigmine, solutions are most stable at a pH of approximately 6.[1] Studies on the anaerobic stability of physostigmine have shown a minimum degradation rate constant at pH 3.4.[4][5] Therefore, a pH range of 3.4 to 6 is recommended for optimal stability.
Q4: Can I heat-sterilize my this compound solution?
A4: No, you should never sterilize this compound solutions by heat.[1] The compound is sensitive to heat, and autoclaving or other heat-based sterilization methods will cause rapid decomposition.[1][3] Filter sterilization using a 0.22 µm filter is the recommended method.
Q5: How can I prevent the oxidation of this compound in my experiments?
A5: To prevent oxidation, you can add antioxidants such as sodium sulfite or ascorbic acid to the solution.[1] These agents help to prevent the oxidation of the initial degradation product, eseroline, to the colored compound rubreserine.[1] Additionally, preparing solutions under anaerobic conditions can significantly enhance stability.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable effective concentrations. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C in the dark. Verify the concentration and purity of your solution using HPLC before critical experiments. |
| Loss of biological activity | The active compound has degraded into inactive products like eseroline and methyl carbamic acid.[1] | Ensure proper storage conditions (slightly acidic pH, protection from light, and low temperature). Consider adding stabilizers like ascorbic acid to your buffer. |
| Precipitate formation in the solution | The degradation products may have lower solubility in your experimental buffer. | Prepare solutions in a suitable buffer at the correct pH. If a precipitate is observed, do not use the solution. Prepare a fresh solution. |
| Color change in the solution (to pink/red/brown) | Oxidation of the hydrolysis product, eseroline.[1][2] | Discard the colored solution and prepare a fresh one. To prevent this, add antioxidants, protect the solution from light, and consider deoxygenating your buffers. |
Quantitative Data on Stability
Table 1: Factors Affecting Physostigmine Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline (pH > 7) | Rapid hydrolysis | [1] |
| Acidic (pH < 3) | Increased hydrolysis (acid-catalyzed) | [4][5] | |
| Optimal (pH 3.4 - 6) | Minimal degradation | [1][4][5] | |
| Temperature | Elevated temperature | Increased degradation rate | [1][3] |
| Room Temperature | Gradual degradation | [4][5] | |
| Refrigerated (2-8°C) | Slower degradation | [2] | |
| Light | Exposure to light | Promotes oxidation | [1][3] |
| Stored in the dark | Minimized photo-degradation | [3] | |
| Oxygen | Aerobic conditions | Promotes oxidation of eseroline | [4] |
| Anaerobic conditions | Significantly increased stability | [4][5] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a controlled environment, minimizing exposure to light and humidity.
-
Solvent Selection: Dissolve the powder in a suitable solvent. For many applications, a slightly acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5) is recommended.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM).
-
Stabilization (Optional): For prolonged storage or sensitive applications, consider adding an antioxidant like ascorbic acid to a final concentration of 0.1% (w/v).
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Usage: When needed, thaw a single aliquot and use it immediately. Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is adapted from methods used for physostigmine and its degradation products and may require optimization for this compound.
-
Objective: To separate and quantify this compound and its primary degradation products, eseroline and rubreserine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer. A common mobile phase for physostigmine analysis is a 50:50 (v/v) mixture of acetonitrile and 0.1 M ammonium acetate buffer adjusted to pH 6.0.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detection at 254 nm for the parent compound and 305 nm for optimal detection of degradation products.
-
Sample Preparation: Dilute the this compound solution to be tested in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Injection Volume: 20 µL.
-
Analysis: Run the sample and identify the peaks corresponding to this compound and its degradation products based on their retention times, which should be determined using reference standards if available. The peak area can be used to quantify the amount of each compound.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended experimental workflow.
Caption: Acetylcholinesterase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PHYSOSTIGMINE | 57-47-6 [chemicalbook.com]
- 3. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [The kinetics of neostigmine degradation in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent 1-Methylphysostigmine precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 1-Methylphysostigmine in stock solutions. The information is curated to address common challenges encountered during experimental workflows.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound from stock solutions can compromise experimental results. The following sections provide potential causes and solutions to this issue.
Issue 1: Precipitate forms immediately upon dissolution or shortly after.
Potential Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Improper Solvent: The selected solvent may not be optimal for dissolving this compound.
-
Low-Quality Reagent: The this compound used may contain impurities that affect its solubility.
Solutions:
-
Consult Solubility Data: Refer to the solubility data to ensure the target concentration is achievable in the selected solvent.
-
Select an Appropriate Solvent: Based on available data for the closely related compound physostigmine, organic solvents are preferable for preparing high-concentration stock solutions.
-
Use High-Purity this compound: Ensure the compound is of high purity to avoid issues with insoluble impurities.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Issue 2: Precipitate forms after storage.
Potential Causes:
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit.
-
Chemical Degradation: this compound, like its parent compound physostigmine, may be susceptible to hydrolysis and oxidation, leading to the formation of less soluble degradation products.
Solutions:
-
Optimize Storage Conditions: Store stock solutions at a constant and appropriate temperature. For long-term storage, -20°C or -80°C is recommended for physostigmine-related compounds.
-
Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation.
-
Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Prepare Fresh Solutions: Due to the potential for degradation, it is advisable to prepare fresh aqueous solutions daily.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
While specific data for this compound is limited, based on the solubility of the structurally similar compound physostigmine salicylate, organic solvents are recommended for high-concentration stock solutions. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) offer the highest solubility.
Q2: Can I dissolve this compound directly in an aqueous buffer?
Direct dissolution in aqueous buffers is possible, but the solubility is significantly lower than in organic solvents. For physostigmine salicylate, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] It is also crucial to note that aqueous solutions of physostigmine compounds are prone to degradation and are not recommended for storage for more than one day.[1]
Q3: My this compound solution has turned a reddish color. What does this indicate?
The development of a red color in solutions of physostigmine is indicative of oxidation. The initial degradation product, eseroline, is oxidized to a red compound called rubreserine. This suggests that the compound is degrading, which can affect its biological activity and may lead to precipitation.
Q4: How can I prevent the degradation of this compound in solution?
To minimize degradation, several precautions should be taken:
-
pH Control: Solutions of physostigmine are most stable at a slightly acidic pH of around 6.
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.
-
Anaerobic Conditions: Storing solutions under anaerobic (oxygen-free) conditions can significantly enhance stability. The shelf life of a physostigmine solution at pH 3.4 under anaerobic conditions is estimated to be 4 years at room temperature.
-
Protection from Light and Heat: Store solutions in the dark and at low temperatures. Avoid heat sterilization.
Data Presentation
Table 1: Solubility of Physostigmine Salicylate in Various Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl Sulfoxide (DMSO) | 10 |
| Ethanol | 1 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 |
Data based on physostigmine salicylate as a proxy for this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution.
-
(Optional) Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thaw the high-concentration organic stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.
-
Add the calculated volume of the stock solution to the appropriate volume of the pre-warmed aqueous buffer (e.g., PBS or cell culture medium).
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Logical relationships in troubleshooting this compound precipitation.
Caption: Postulated degradation pathway of this compound.
References
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with 1-Methylphysostigmine
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylphysostigmine and its proposed mechanism of action?
This compound is a derivative of physostigmine, a well-known reversible cholinesterase inhibitor. By inhibiting the acetylcholinesterase enzyme, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. It is considered a competitive analog of physostigmine and has shown a high affinity for a specific binding site. Due to its structural similarity to physostigmine, which can cross the blood-brain barrier (BBB), this compound is investigated for its potential effects on the central nervous system (CNS).
Q2: What are the primary challenges in delivering this compound to the central nervous system?
The primary challenge for any neuro-theranostic agent, including this compound, is effectively crossing the highly selective blood-brain barrier. The BBB is a complex interface of endothelial cells with tight junctions, enzymatic barriers, and active efflux transporters that strictly regulate the passage of substances from the blood into the brain. For a compound like this compound, key challenges likely include:
-
Low passive diffusion: The physicochemical properties of the molecule (e.g., size, charge, lipophilicity) may not be optimal for passive diffusion across the lipid membranes of the BBB.
-
Efflux transporter activity: The compound may be recognized and actively pumped out of the brain by efflux transporters such as P-glycoprotein (P-gp).
-
Enzymatic degradation: The molecule might be metabolized by enzymes present at the BBB.
Q3: Are there any known strategies to enhance the BBB penetration of physostigmine derivatives?
While specific data for this compound is lacking, general strategies to improve CNS penetration of similar molecules include:
-
Lipidization: Increasing the lipophilicity of the molecule to enhance its ability to cross the lipid-rich cell membranes of the BBB.
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the BBB.
-
Receptor-mediated transcytosis: Modifying the drug to bind to specific receptors on the BBB that trigger its transport into the brain.
-
Inhibition of efflux pumps: Co-administration of an inhibitor of efflux pumps like P-glycoprotein can increase the brain concentration of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable brain concentrations of this compound in vivo. | 1. Poor BBB penetration. 2. Rapid metabolism in the periphery or at the BBB. 3. Sub-optimal dosage. 4. Insensitive analytical method. | 1. a. Assess the lipophilicity of the compound. b. Consider co-administration with a P-gp inhibitor. c. Explore formulation strategies (e.g., nanoformulations). 2. a. Conduct pharmacokinetic studies to determine the half-life and major metabolites. b. Consider administration routes that bypass first-pass metabolism. 3. Perform a dose-escalation study to determine the optimal dose for brain delivery. 4. a. Validate the sensitivity and specificity of your analytical method (e.g., LC-MS/MS) for brain tissue samples. b. Ensure efficient extraction of the compound from the brain matrix. |
| High inter-individual variability in brain concentrations. | 1. Genetic polymorphisms in drug transporters or metabolizing enzymes. 2. Differences in BBB integrity among experimental animals. | 1. a. Use a genetically homogenous animal strain. b. If applicable, screen for known polymorphisms. 2. a. Ensure consistent health and age of animals. b. Assess BBB integrity using a marker like Evans blue or sodium fluorescein. |
| Observed peripheral side effects without central effects. | 1. The compound is acting peripherally but not crossing the BBB in sufficient concentrations. | 1. a. Confirm central target engagement with ex vivo assays (e.g., cholinesterase activity in brain homogenates). b. Re-evaluate the BBB penetration of the compound. |
Experimental Protocols
Note: These are generalized protocols and must be optimized for this compound.
Protocol 1: In Vivo Assessment of BBB Penetration
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Tissue Processing: Harvest the brain and homogenize it in an appropriate buffer.
-
Sample Analysis: Extract this compound from plasma and brain homogenates. Quantify the concentration using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Protocol 2: In Vitro BBB Model
Objective: To assess the permeability of this compound across an in vitro model of the blood-brain barrier.
Methodology:
-
Cell Culture: Culture brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on a semi-permeable membrane in a transwell insert. Co-culture with astrocytes and pericytes can create a more robust model.
-
Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer.
-
Permeability Assay:
-
Add this compound to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Include a marker of paracellular transport (e.g., Lucifer yellow) to assess the integrity of the cell monolayer during the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Visualizations
Technical Support Center: Managing Cholinergic Side Effects of 1-Methylphysostigmine in Animal Studies
Disclaimer: Information provided in this guide is largely based on studies of physostigmine, a close structural and functional analog of 1-Methylphysostigmine. Researchers should use this information as a starting point and perform dose-response studies to establish the specific parameters for this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor. Its primary mechanism of action is to block the enzymatic degradation of the neurotransmitter acetylcholine (ACh) by AChE. This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.
Q2: What are the expected cholinergic side effects of this compound in animal studies?
The administration of this compound can lead to a range of dose-dependent cholinergic side effects, often remembered by the mnemonic SLUDGEM :
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal distress (cramping, diarrhea)
-
E mesis (vomiting)
-
M iosis (pupil constriction)
Other significant cholinergic effects include bradycardia (slowing of heart rate), bronchoconstriction, and muscle fasciculations. At higher doses, more severe central nervous system effects such as tremors and seizures can occur.[1][2]
Q3: How can I mitigate the peripheral cholinergic side effects of this compound?
Peripheral cholinergic side effects can be managed by the co-administration of a peripherally acting muscarinic antagonist, such as glycopyrrolate. Glycopyrrolate does not readily cross the blood-brain barrier, so it can counteract the peripheral effects of this compound without interfering with its central actions.[3] Atropine can also be used, but it can cross the blood-brain barrier and may influence central cholinergic activity.[4][5]
Q4: Should I administer the anticholinergic agent before or concurrently with this compound?
It is generally recommended to administer the anticholinergic agent shortly before or concurrently with this compound. This prophylactic approach can prevent the onset of cholinergic side effects. The exact timing should be optimized for your specific experimental protocol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Salivation, Lacrimation, Urination, and/or Defecation (SLUDGE syndrome) | Overstimulation of peripheral muscarinic receptors due to high dose of this compound. | 1. Reduce the dose of this compound in subsequent experiments. 2. Co-administer a peripherally acting muscarinic antagonist like glycopyrrolate. 3. Ensure the animal has free access to water to prevent dehydration. |
| Bradycardia (Significant decrease in heart rate) | Excessive vagal stimulation due to increased acetylcholine at cardiac muscarinic receptors. | 1. Immediately administer a muscarinic antagonist such as atropine or glycopyrrolate. 2. In future experiments, pretreat with an appropriate dose of a muscarinic antagonist. 3. Monitor heart rate continuously during the experiment. |
| Muscle Fasciculations or Tremors | Overstimulation of nicotinic receptors at the neuromuscular junction and in the central nervous system. | 1. This is a sign of significant cholinergic stimulation. Consider reducing the dose of this compound. 2. For severe tremors, a centrally acting anticonvulsant may be necessary, but this could interfere with the primary experimental goals. |
| Respiratory Distress | Bronchoconstriction and increased bronchial secretions due to muscarinic receptor stimulation. | 1. This is a serious adverse event. Administer a bronchodilator and a muscarinic antagonist immediately. 2. Ensure proper ventilation and monitor respiratory rate closely. 3. In future studies, use a lower dose of this compound and consider pretreatment with a muscarinic antagonist. |
| Seizures | High central nervous system acetylcholine levels. | 1. This indicates a toxic dose. Administer an anticonvulsant such as diazepam. 2. Drastically reduce the dose of this compound in all future experiments. 3. Re-evaluate the necessity of such high doses for the intended therapeutic effect. |
Data Summary Tables
Table 1: Reported Dosages of Physostigmine and Antagonists in Rodent Studies
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect/Purpose | Reference |
| Physostigmine | Rat | 0.15 - 0.25 mg/kg | Subcutaneous (s.c.) | Depressed conditioned avoidance behavior and induced cholinergic distress. | [4] |
| Atropine | Rat | 2 mg/kg | Subcutaneous (s.c.) | Blocked the analgesic effects of physostigmine. | |
| Atropine | Mouse | 4 mg/kg | Intraperitoneal (i.p.) | Provided partial protection against a lethal dose of physostigmine. | [5] |
| Methyl Atropine | Rat | 2.1 mg/kg | Subcutaneous (s.c.) | Used to counteract peripheral cholinergic effects of physostigmine. | [4] |
Table 2: Common Cholinergic Side Effects and Their Onset
| Side Effect | Typical Onset after Administration | Severity | Primary Receptor Type Involved |
| Salivation, Lacrimation | Minutes | Mild to Severe | Muscarinic |
| Urination, Defecation | Minutes to hours | Mild to Severe | Muscarinic |
| Bradycardia | Minutes | Mild to Life-threatening | Muscarinic |
| Muscle Fasciculations | Minutes | Mild to Moderate | Nicotinic |
| Tremors, Seizures | Minutes to hours (dose-dependent) | Severe | Nicotinic and Muscarinic (Central) |
Experimental Protocols
Protocol 1: Co-administration of Glycopyrrolate to Mitigate Peripheral Cholinergic Side Effects
-
Objective: To reduce peripheral cholinergic side effects of this compound while maintaining its central effects.
-
Materials:
-
This compound solution
-
Glycopyrrolate solution (e.g., 0.1 mg/mL in sterile saline)
-
Experimental animals (e.g., rats, mice)
-
Appropriate syringes and needles for administration
-
-
Procedure:
-
Determine the appropriate dose of this compound for your study.
-
Based on literature for similar compounds, a starting dose of glycopyrrolate can be in the range of 0.1-0.5 mg/kg.
-
Administer glycopyrrolate via intraperitoneal (i.p.) or subcutaneous (s.c.) injection approximately 15-30 minutes before the administration of this compound.
-
Administer this compound via the desired route for your experiment (e.g., i.p., s.c., or intravenous).
-
Observe the animal for signs of cholinergic side effects (SLUDGE, bradycardia, etc.) and the desired central effects.
-
Adjust the dose of glycopyrrolate in subsequent experiments to achieve the optimal balance of side effect mitigation and desired central activity.
-
Protocol 2: Emergency Management of Severe Cholinergic Toxicity
-
Objective: To reverse life-threatening cholinergic side effects such as severe bradycardia or respiratory distress.
-
Materials:
-
Atropine sulfate solution (e.g., 0.5 mg/mL in sterile saline)
-
Monitoring equipment (e.g., ECG for heart rate, respiratory monitor)
-
-
Procedure:
-
At the first sign of severe cholinergic toxicity (e.g., a drop in heart rate below 50% of baseline, labored breathing), immediately cease any further administration of this compound.
-
Administer atropine sulfate at a dose of 0.5-1.0 mg/kg via i.p. or s.c. injection. In critical situations, intravenous administration may be warranted if feasible.
-
Continuously monitor vital signs.
-
If symptoms persist, a second dose of atropine may be administered after 15-20 minutes.
-
Provide supportive care as needed (e.g., oxygen supplementation).
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Efficacy and toxicity of drug combinations in treatment of physostigmine toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1-Methylphysostigmine vs. Other Acetylcholinesterase Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of 1-Methylphysostigmine and other prominent acetylcholinesterase (AChE) inhibitors. The information is curated to assist researchers and professionals in drug development in understanding the comparative efficacy and experimental methodologies associated with these compounds.
Quantitative Comparison of AChE Inhibitory Potency
The inhibitory potency of acetylcholinesterase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the in vitro IC50 values for several AChE inhibitors against AChE from various sources.
It is important to note that while literature suggests that the quaternarization of the N(1) position of physostigmine to form this compound (physostigmine methosulfate) leads to an increased potency against AChE, a specific IC50 value for this compound from direct comparative studies was not available in the reviewed literature.[1] Therefore, a direct quantitative comparison for this specific analog is not included in the table.
| Inhibitor | Enzyme Source | IC50 (µM) | Reference |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [2] |
| Neostigmine | Human AChE | 0.062 ± 0.003 | [2] |
| Heptyl-physostigmine | Horse Serum BuChE | 0.11 | [3] |
| Physostigmine | Horse Serum BuChE | 0.15 | [3] |
| Tacrine | Horse Serum BuChE | 0.03 | [3] |
Note: IC50 values can vary depending on the experimental conditions, including the enzyme and substrate concentrations, buffer composition, and temperature. The data presented here are for comparative purposes and are derived from the cited studies.
Experimental Protocols
A widely used method for determining acetylcholinesterase inhibition in vitro is the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
- DTNB Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.
- Acetylthiocholine Iodide (ATCI) Solution: Dissolve acetylthiocholine iodide in the phosphate buffer to a final concentration of 14 mM.
- AChE Solution: Prepare a solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) in phosphate buffer to a final concentration of 1 U/mL.
- Inhibitor Solutions: Prepare stock solutions of the test inhibitors (e.g., this compound, physostigmine) in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations.
2. Assay Procedure (96-well plate format):
- Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well microplate.
- Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For the control (uninhibited reaction), add 10 µL of the solvent used for the inhibitors.
- Add 10 µL of the AChE solution to each well.
- Incubate the plate at 25°C for 10 minutes.
- Following incubation, add 10 µL of the DTNB solution to each well.
- Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
- Shake the plate for 1 minute to ensure thorough mixing.
- Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for a total of 10 minutes.
3. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.
- The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the experimental process and the underlying biochemical interactions, the following diagrams are provided.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of cognitive enhancement by 1-Methylphysostigmine in rodent models
A comprehensive evaluation of the reproducibility of cognitive enhancement by 1-Methylphysostigmine in rodent models remains a complex task due to the limited availability of direct comparative studies and a lack of explicit focus on reproducibility in much of the existing literature. While its parent compound, physostigmine, has been more extensively studied for its cognitive-enhancing effects, data specifically on this compound and its consistent efficacy across different experimental settings is not as robust. This guide aims to synthesize the available information, provide detailed experimental protocols for key behavioral assays, and offer a comparative perspective with other cognitive enhancers.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like its precursor physostigmine, functions as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic neurotransmission is believed to be the primary mechanism underlying its potential cognitive-enhancing effects, as the cholinergic system plays a crucial role in learning and memory processes.
Comparative Analysis of Cognitive Enhancement in Rodent Models
Assessing the reproducibility of this compound's cognitive-enhancing effects requires an examination of quantitative data from various rodent behavioral tasks. Due to the limited specific data on this compound, data from studies on physostigmine is often used as a proxy. The following tables summarize representative data from studies evaluating acetylcholinesterase inhibitors and other cognitive enhancers in common behavioral paradigms.
Table 1: Effects of Acetylcholinesterase Inhibitors on Morris Water Maze Performance in Rodents
| Compound | Animal Model | Dosage | Key Findings |
| Physostigmine | Rats with nucleus basalis magnocellularis lesions | 0.06 mg/kg & 0.19 mg/kg | Improved water maze performance compared to lesioned controls. The 0.06 mg/kg dose showed greater improvement than the 0.19 mg/kg dose. A higher dose of 0.32 mg/kg impaired performance. |
| Physostigmine | Mice | 0.1 mg/kg, i.p. | Significantly improved learning and memory, as indicated by a decrease in escape latency during training and an increase in time spent in the target quadrant during the probe trial. |
| Donepezil | - | - | While direct comparative data with this compound in the same study is scarce, donepezil is a commonly used AChE inhibitor in preclinical studies and has shown efficacy in improving spatial memory in various rodent models of cognitive impairment. |
Table 2: Effects of Cognitive Enhancers in the Novel Object Recognition Test in Rodents
| Compound | Animal Model | Dosage | Key Findings |
| Physostigmine | Mice with hypoxia-induced cognitive dysfunction | 0.1 mg/kg, i.p. | Post-insult administration prevented the deterioration of cognitive function, as measured by the time spent exploring a novel object. |
| Embelin | Rats with scopolamine-induced amnesia | 0.3, 0.6, 1.2 mg/kg, i.p. | Significantly improved the recognition index in the novel object recognition test. |
| Donepezil | Rats with scopolamine-induced amnesia | 1 mg/kg, i.p. | Served as a positive control and improved the recognition index. |
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to adhere to standardized and detailed experimental protocols. Below are methodologies for key behavioral assays used to assess cognitive function in rodents.
Scopolamine-Induced Amnesia Model
This model is widely used to induce a transient and reversible cognitive deficit, mimicking aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease.
-
Animals : Male Swiss albino mice or Wistar rats are commonly used.
-
Drug Administration : Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.4-1 mg/kg.
-
Timing : The cognitive-enhancing test compound is typically administered 30-60 minutes before the scopolamine injection. The behavioral test is then conducted approximately 30-45 minutes after the scopolamine administration.
-
Behavioral Testing : Various cognitive tests, such as the Morris water maze or passive avoidance test, can be employed to assess the reversal of scopolamine-induced amnesia by the test compound.
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory.
-
Apparatus : A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.
-
Acquisition Phase : Rodents are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. This phase usually consists of several trials per day for 4-5 consecutive days.
-
Probe Trial : On the day after the last acquisition trial, the platform is removed, and the rodent is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis : Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus : An open-field arena.
-
Habituation : The animal is allowed to freely explore the empty arena for a set period to acclimate.
-
Training/Familiarization Phase : Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period.
-
Testing Phase : After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Data Analysis : The discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better recognition memory.
Conclusion and Future Directions
The available evidence suggests that acetylcholinesterase inhibitors, as a class, show promise in enhancing cognitive function in rodent models of cognitive impairment. However, the specific reproducibility of this compound's effects is not well-documented in the publicly available scientific literature. To establish the robustness and reproducibility of its cognitive-enhancing properties, further studies are warranted. These studies should ideally include:
-
Direct, head-to-head comparisons of this compound with other well-established acetylcholinesterase inhibitors like donepezil and rivastigmine.
-
Multi-laboratory studies to assess the consistency of findings across different research environments.
-
Dose-response studies to determine the optimal therapeutic window and to identify potential dose-dependent adverse effects.
-
Investigations in a wider range of rodent models of cognitive deficits to understand the broader applicability of its effects.
Comparative analysis of the pharmacokinetic profiles of 1-Methylphysostigmine and donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of 1-Methylphysostigmine and donepezil, two acetylcholinesterase inhibitors investigated for their potential in treating cognitive disorders. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of their mechanisms and experimental workflows.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound (via its prodrug ALPHA-1062 and its active metabolite, galantamine) and donepezil are summarized in the tables below. These values are derived from various preclinical and clinical studies and provide a quantitative basis for comparison.
Table 1: Pharmacokinetic Profile of this compound (derived from its prodrug ALPHA-1062 and its active metabolite, galantamine)
| Parameter | Value | Species | Route of Administration | Citation |
| Bioavailability | ~90% (as galantamine) | Human | Oral | [1][2] |
| Time to Peak Concentration (Tmax) | ~1 hour (as galantamine) | Human | Oral | [2] |
| Peak Concentration (Cmax) | ~127% of galantamine ER | Human | Oral | [3][4][5] |
| Area Under the Curve (AUC) | ~107% of galantamine ER | Human | Oral | [3][4][5] |
| Elimination Half-life (t½) | ~7 hours (as galantamine) | Human | Oral | [2] |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) (as galantamine) | Human | - | [1][2] |
| Excretion | Renal (as galantamine) | Human | - | [2][6] |
Table 2: Pharmacokinetic Profile of Donepezil
| Parameter | Value | Species | Route of Administration | Citation |
| Bioavailability | 100% | Human | Oral | [3] |
| Time to Peak Concentration (Tmax) | 3-4 hours | Human | Oral | [3] |
| Peak Concentration (Cmax) | 8.34 ng/mL (5 mg dose) | Human | Oral | [3] |
| Area Under the Curve (AUC) | 221.90-225.36 ng.hr/mL (5 mg dose) | Human | Oral | [3] |
| Elimination Half-life (t½) | ~70 hours | Human | Oral | [4] |
| Metabolism | Hepatic (CYP2D6 and CYP3A4) | Human | - | [4] |
| Excretion | Renal and Fecal | Human | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacokinetic analysis of acetylcholinesterase inhibitors like this compound and donepezil.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
This protocol outlines the general procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.
1. Animal Preparation and Housing:
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[7]
-
For studies requiring fasting, food is withheld overnight prior to dosing.[8]
-
Surgical implantation of a jugular vein cannula may be performed for serial blood sampling.[7][8]
2. Dose Formulation and Administration:
-
The test compound is formulated in a suitable vehicle, such as distilled water, 0.5% methylcellulose, or a solution of DMSO and PEG 400.[7][8]
-
The dose is administered via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat.[9][10][11]
-
The volume administered is typically between 5-10 mL/kg.[7][11]
3. Blood Sample Collection:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7][8]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).[7]
-
To maintain blood volume, an equal volume of heparinized saline is administered after each sample collection.[8]
4. Plasma Preparation and Storage:
-
Blood samples are centrifuged to separate the plasma.[8]
-
The resulting plasma is transferred to clean tubes and stored at -20°C or -80°C until analysis.[7][8]
5. Bioanalysis:
-
Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.[14]
In Vivo Pharmacokinetic Study in Rodents (Intravenous Administration)
This protocol describes the general procedure for determining the pharmacokinetic profile of a compound following intravenous administration to rats.
1. Animal Preparation and Housing:
-
Similar to the oral administration protocol, male Wistar or Sprague-Dawley rats with jugular vein cannulas are used.[7][8]
2. Dose Formulation and Administration:
-
The test compound is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline, DMSO/cremophor/saline).[7]
-
The dose is administered as a single bolus injection via the tail vein or a femoral vein cannula.[7][14]
-
The injection volume is typically 1-2 mL/kg.[7]
3. Blood Sample Collection:
-
Serial blood samples are collected from the jugular vein cannula at appropriate time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose).[7][8]
4. Plasma Preparation, Storage, Bioanalysis, and Pharmacokinetic Analysis:
-
These steps are identical to those described in the oral administration protocol.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and donepezil.
Primary Mechanism of Action for Donepezil and this compound.
Additional Mechanism of this compound via Nicotinic Receptor Modulation.
Experimental Workflow
The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.
General Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]
- 4. pharmatimes.com [pharmatimes.com]
- 5. tabletscapsules.com [tabletscapsules.com]
- 6. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Rat pharmacokinetic studies [bio-protocol.org]
- 8. 3.9. Pharmacokinetic Study [bio-protocol.org]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. aniphy.fr [aniphy.fr]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of Scopolamine-Induced Amnesia: A Comparative Analysis of 1-Methylphysostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methylphysostigmine's efficacy in reversing scopolamine-induced amnesia, a widely utilized animal model for memory dysfunction. We will delve into its performance relative to other acetylcholinesterase (AChE) inhibitors, supported by experimental data and detailed protocols.
Introduction to Scopolamine-Induced Amnesia
Scopolamine, a nonselective muscarinic acetylcholine receptor antagonist, induces a temporary state of amnesia in animal models, mimicking cognitive deficits observed in conditions like Alzheimer's disease.[1] By blocking cholinergic transmission, scopolamine impairs learning and memory, providing a robust model to screen and validate potential nootropic agents.[2] The reversal of these deficits is a key indicator of a compound's potential to enhance cognitive function.
Mechanism of Action: The Role of Acetylcholinesterase Inhibition
The primary mechanism for reversing scopolamine-induced amnesia involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3] By inhibiting AChE, compounds like physostigmine and its derivatives increase the synaptic concentration of ACh, thereby overcoming the competitive antagonism of scopolamine at muscarinic receptors and restoring cholinergic neurotransmission.[3] this compound, a quaternary ammonium derivative of physostigmine, is designed to have a more localized peripheral action due to its reduced ability to cross the blood-brain barrier compared to its parent compound.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following table summarizes the in vitro inhibitory activity of various AChE inhibitors.
| Compound | Target | IC50 (nM) | Species | Source |
| Physostigmine | Acetylcholinesterase | 20 | Chicken | [4] |
| Physostigmine | Acetylcholinesterase | 43 | Human | [4] |
| N-Allylphysostigmine | Acetylcholinesterase | - | - | Potency decreased vs. AChE[5] |
| N-Benzylphysostigmine | Acetylcholinesterase | - | - | Potency decreased vs. AChE[5] |
| Physostigmine Methosulfate (Quaternized) | Acetylcholinesterase | - | - | Potency increased vs. AChE[5] |
| Donepezil | Acetylcholinesterase | - | - | Potent inhibitor |
| Huperzine A | Acetylcholinesterase | - | - | Potent and selective inhibitor |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Scopolamine-Induced Amnesia Model
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Induction of Amnesia: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg body weight.[6] The injection is typically given 30 minutes before the behavioral test.[6]
Behavioral Testing: Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory.[7]
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Animals are trained to find the hidden platform. Each day consists of four trials. For each trial, the animal is released from one of four starting positions and allowed to swim for a set time (e.g., 60 seconds) to find the platform. If the animal fails to find the platform within the allotted time, it is gently guided to it. The time taken to find the platform (escape latency) and the path length are recorded.[7][8]
-
Probe Trial (Day after last acquisition day): The platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[8]
-
-
Drug Administration: Test compounds (e.g., this compound) are administered before the scopolamine injection, according to the specific study design.
Behavioral Testing: Passive Avoidance Test
This test assesses fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.[2][9]
-
-
Drug Administration: Test compounds are administered before the acquisition trial, and scopolamine is given prior to the test compound.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity.[10][11][12]
-
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[1][13]
-
Procedure (General Outline):
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, the following are added:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Sample (brain homogenate)
-
Acetylthiocholine iodide (substrate, to initiate the reaction)
-
-
Measurement: The absorbance is measured kinetically at 412 nm. The rate of change in absorbance is proportional to the AChE activity.
-
Inhibition Assay: To determine the inhibitory effect of a compound, the assay is performed in the presence of various concentrations of the inhibitor. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound, as an acetylcholinesterase inhibitor, holds therapeutic potential for mitigating memory deficits. Its efficacy in reversing scopolamine-induced amnesia can be rigorously evaluated using the standardized behavioral and biochemical protocols outlined in this guide. Further comparative studies with existing nootropics are essential to fully characterize its pharmacological profile and therapeutic window. The provided frameworks for experimental design and data interpretation aim to facilitate robust and reproducible research in the field of cognitive enhancement.
References
- 1. scribd.com [scribd.com]
- 2. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Amnesic Effects of Epigallocatechin Gallate on Scopolamine-Induced Learning and Memory Dysfunction in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Independent Verification of 1-Methylphysostigmine: A Comparative Guide to Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methylphysostigmine, a derivative of the naturally occurring acetylcholinesterase (AChE) inhibitor physostigmine. Due to the limited availability of independent, detailed synthesis and purity verification data for this compound in the public domain, this document focuses on providing a comparative framework based on available information for physostigmine and its analogs, alongside performance data for established AChE inhibitors.
Comparison of Acetylcholinesterase Inhibitor Potency
This compound belongs to the class of carbamate inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Its therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's, is benchmarked against other established drugs that share this mechanism of action. The following table summarizes the in vitro inhibitory potency (IC50) of physostigmine and several commercially available AChE inhibitors against acetylcholinesterase. While a specific IC50 value for this compound was not found in the reviewed literature, it is referenced as a competitive physostigmine analog with a high-affinity binding site.
| Compound | IC50 (AChE) | Selectivity (AChE vs. BuChE) |
| Physostigmine | ~0.15 µM | Moderate |
| Donepezil | Varies by study | High |
| Rivastigmine | Varies by study | Moderate |
| Galantamine | Varies by study | Low to Moderate |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time). The data presented is a representative value from the scientific literature.
Synthesis of Physostigmine Analogs: A General Overview
While a specific, detailed, and independently verified protocol for the synthesis of this compound was not identified in the conducted search, the general approach for creating N-substituted analogs of physostigmine involves the modification of the eseroline core. Eseroline is a primary decomposition product of physostigmine.
The synthesis of N(1)-substituted physostigmine analogs typically follows a pathway that may include:
-
Protection of the phenolic hydroxyl group of eseroline.
-
N-alkylation or N-acylation at the N(1) position of the pyrrolidine ring.
-
Deprotection of the phenolic hydroxyl group.
-
Carbamoylation of the hydroxyl group to introduce the carbamate moiety.
One study briefly mentioned the preparation of (-)-N-Methylphysostigmine from eseroline and dimethylcarbamoyl chloride, suggesting a direct carbamoylation step. However, a detailed experimental procedure, including reaction conditions, purification methods, and yield, was not provided.
Safety Operating Guide
Safe Disposal of 1-Methylphysostigmine: A Guide for Laboratory Professionals
1-Methylphysostigmine is a potent cholinergic agent and is expected to be highly toxic. Proper handling and disposal are critical to ensure personnel safety and environmental protection. This guide provides essential information for the safe management and disposal of this compound in a laboratory setting.
Hazard Summary
Based on data for related compounds like Physostigmine and Neostigmine, this compound should be handled as a substance with high acute toxicity.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[1][2][3][4][5] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled[1][2][3][4][5] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[3] |
| Skin Irritation | H315: Causes skin irritation[3] |
| Eye Irritation | H319: Causes serious eye irritation[3] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory to prevent exposure.
-
Hand Protection: Wear impervious gloves (e.g., nitrile)[1].
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: Use a NIOSH-approved respirator, especially when handling the solid form or creating aerosols. Work should be conducted in a chemical fume hood[5].
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent any skin contact[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, use an inert absorbent material.
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, as recommended by your institution's EHS department.
Proper Disposal Procedures
The primary principle for the disposal of highly toxic substances like this compound is to render them "non-retrievable," as defined by the Drug Enforcement Administration (DEA) for controlled substances[6][7]. This typically involves incineration by a licensed hazardous waste disposal company.
Step-by-Step Disposal Plan:
-
Consult Regulations: Always consult your institution's EHS guidelines and local, state, and federal regulations before proceeding with disposal[1][6].
-
Do Not Dispose in Trash or Sewer: Never dispose of this compound down the drain or in the regular trash[1][8]. This can lead to environmental contamination and potential exposure to others.
-
Use Designated Hazardous Waste Containers:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Place solutions containing this compound in a sealed, leak-proof container that is appropriately labeled.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department[1].
-
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Highly Toxic," "Fatal if Swallowed/Inhaled")
-
The date of accumulation.
-
-
Storage: Store the sealed and labeled hazardous waste container in a secure, designated area away from incompatible materials until it is collected by a certified hazardous waste management company[2][4].
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. medkoo.com [medkoo.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
